Antileishmanial agent-6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H26O8 |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
propan-2-yl 2-(3,4-dihydroxyphenyl)-7-hydroxy-5-[(E)-3-oxo-3-propan-2-yloxyprop-1-enyl]-2,3-dihydro-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C24H26O8/c1-12(2)30-20(28)8-5-14-9-16-21(24(29)31-13(3)4)22(32-23(16)19(27)10-14)15-6-7-17(25)18(26)11-15/h5-13,21-22,25-27H,1-4H3/b8-5+ |
InChI Key |
OWCLAOWXZNPBOW-VMPITWQZSA-N |
Isomeric SMILES |
CC(C)OC(=O)/C=C/C1=CC2=C(C(=C1)O)OC(C2C(=O)OC(C)C)C3=CC(=C(C=C3)O)O |
Canonical SMILES |
CC(C)OC(=O)C=CC1=CC2=C(C(=C1)O)OC(C2C(=O)OC(C)C)C3=CC(=C(C=C3)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Mechanism of Action of Clioquinol Against Leishmania
This technical guide provides a detailed overview of the antileishmanial properties of Clioquinol, a promising therapeutic agent against Leishmania infantum and Leishmania amazonensis. The document outlines its efficacy, cytotoxicity, and the molecular mechanisms underlying its parasiticidal activity, intended for researchers, scientists, and drug development professionals in the field of leishmaniasis.
Quantitative Efficacy and Cytotoxicity of Clioquinol
Clioquinol has demonstrated significant in vitro activity against both the promastigote and amastigote stages of Leishmania infantum and Leishmania amazonensis. Its efficacy is coupled with a favorable selectivity index, indicating a high degree of specificity for the parasite over mammalian cells. A summary of the key quantitative data is presented below.
| Parameter | Leishmania amazonensis | Leishmania infantum | Reference |
| EC50 Promastigotes (µg/mL) | 2.55 ± 0.25 | 1.44 ± 0.35 | [1] |
| EC50 Axenic Amastigotes (µg/mL) | 1.88 ± 0.13 | 0.98 ± 0.17 | [1] |
| Cytotoxic EC50 Murine Macrophages (µg/mL) | 255 ± 23 | 255 ± 23 | [1] |
| Cytotoxic EC50 Human Red Blood Cells (µg/mL) | 489 ± 20 | 489 ± 20 | [1] |
| Selectivity Index (vs. Promastigotes) | 99.9 | 177.1 | [1] |
| Selectivity Index (vs. Axenic Amastigotes) | 135.6 | 260.1 | [1] |
Core Mechanism of Action
The primary mechanism of action of Clioquinol against Leishmania parasites involves the disruption of mitochondrial function, leading to a cascade of events culminating in parasite death, suggestive of necrosis.[1] Key mechanistic aspects include the loss of mitochondrial membrane potential, an increase in the production of reactive oxygen species (ROS), and subsequent rupture of the plasma membrane.[1]
Signaling and Mechanistic Pathway
The following diagram illustrates the proposed mechanism of action of Clioquinol in Leishmania.
Caption: Proposed mechanism of action of Clioquinol against Leishmania.
Detailed Experimental Protocols
The following sections describe the methodologies employed to elucidate the antileishmanial mechanism of Clioquinol.
Determination of 50% Effective Concentration (EC50) against Leishmania Promastigotes
-
Parasite Culture: Leishmania promastigotes are cultured in appropriate media (e.g., Schneider's insect medium) supplemented with fetal bovine serum at 25-28°C until they reach the logarithmic growth phase.
-
Compound Preparation: Clioquinol is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, from which serial dilutions are prepared.
-
Assay Setup: Promastigotes are seeded into 96-well plates at a density of approximately 1 x 10^6 parasites/mL. The serially diluted Clioquinol is then added to the wells. A positive control (e.g., Amphotericin B) and a negative control (vehicle) are included.
-
Incubation: The plates are incubated at 25-28°C for 72 hours.
-
Viability Assessment: Parasite viability is determined using a resazurin-based assay or by direct counting using a Neubauer chamber. The fluorescence or absorbance is measured, which is proportional to the number of viable parasites.
-
Data Analysis: The EC50 value, the concentration of the compound that inhibits parasite growth by 50%, is calculated by non-linear regression analysis of the dose-response curves.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
-
Parasite Treatment: Leishmania promastigotes (approximately 1 x 10^7 parasites/mL) are treated with Clioquinol at its EC50 concentration for a predetermined period (e.g., 24, 48, 72 hours). A negative control group (untreated) is included.
-
Staining: The parasites are harvested, washed, and incubated with a fluorescent probe sensitive to mitochondrial membrane potential, such as JC-1 or Rhodamine 123, in the dark.
-
Flow Cytometry Analysis: The fluorescence of the stained parasites is analyzed by flow cytometry. A decrease in the red/green fluorescence intensity ratio for JC-1 or a decrease in the overall fluorescence for Rhodamine 123 indicates a loss of mitochondrial membrane potential.
Measurement of Reactive Oxygen Species (ROS) Production
-
Parasite Treatment: Promastigotes are treated with Clioquinol at its EC50 concentration as described in the previous protocol.
-
Staining: After treatment, the parasites are incubated with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), in the dark.
-
Flow Cytometry Analysis: The fluorescence intensity of the parasites is measured by flow cytometry. An increase in fluorescence indicates an increase in intracellular ROS levels.
Evaluation of Plasma Membrane Integrity
-
Parasite Treatment: Leishmania promastigotes are treated with Clioquinol.
-
Staining: The treated parasites are stained with Propidium Iodide (PI), a fluorescent dye that can only enter cells with compromised plasma membranes.
-
Analysis: The percentage of PI-positive cells is quantified using flow cytometry or fluorescence microscopy. An increase in the PI-positive population signifies a loss of plasma membrane integrity.[1]
Experimental Workflow Visualization
The following diagram outlines the general workflow for evaluating the antileishmanial activity and mechanism of action of a test compound like Clioquinol.
Caption: General workflow for antileishmanial drug screening and mechanism of action studies.
References
Discovery and Initial Screening of Antileishmanial Agent-6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leishmaniasis remains a significant global health challenge, with current therapeutic options hampered by toxicity, emerging resistance, and high costs.[1][2] The discovery of novel, safe, and effective antileishmanial agents is therefore a critical priority in tropical medicine.[3][4] This technical guide details the discovery and initial screening cascade of a promising new chemical entity, designated Antileishmanial Agent-6. The methodologies, data, and workflows presented herein are a composite representation of contemporary antileishmanial drug discovery efforts, providing a framework for the evaluation of new lead compounds.
The discovery of this compound originated from a high-throughput phenotypic screening campaign.[4][5] Phenotypic screening, which assesses the effect of compounds on the whole organism, has been a fruitful strategy in identifying novel antileishmanial scaffolds, bypassing the need for a predefined molecular target.[3][4] This approach allows for the discovery of compounds with potentially novel mechanisms of action.
High-Throughput Screening (HTS) and Hit Identification
The initial phase of discovery involved the screening of a diverse chemical library against the promastigote stage of Leishmania donovani, the causative agent of visceral leishmaniasis.[6] While not the clinically relevant stage, the use of promastigotes allows for a more facile and rapid initial screen.[1]
Experimental Protocol: Primary Promastigote Viability Assay
-
Parasite Culture: L. donovani promastigotes were cultured in M199 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 25°C.
-
Assay Preparation: Promastigotes in the logarithmic growth phase were seeded into 384-well plates at a density of 1 x 10^5 parasites/well.
-
Compound Addition: The chemical library compounds were added to a final concentration of 10 µM. Amphotericin B (1 µM) and DMSO (0.5%) served as positive and negative controls, respectively.
-
Incubation: Plates were incubated for 72 hours at 25°C.
-
Viability Assessment: Parasite viability was determined by adding resazurin solution and measuring fluorescence (560 nm excitation / 590 nm emission) after a 4-hour incubation. A reduction in fluorescence indicates decreased metabolic activity and thus, reduced viability.
-
Hit Selection: Compounds that demonstrated >70% inhibition of promastigote growth in the primary screen were selected for further evaluation.[5]
From a library of over 25,000 compounds, 567 initial hits were identified.[5] These hits were then subjected to a secondary screening cascade to confirm activity and assess selectivity.
Hit-to-Lead Progression: Secondary Screening
The secondary screening phase focused on confirming the activity of the primary hits against the clinically relevant intracellular amastigote stage of the parasite and evaluating their cytotoxicity against host cells to determine a selectivity index.[6]
Experimental Protocol: Intracellular Amastigote Assay
-
Macrophage Culture: Murine macrophage cell line J774.A1 was cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 atmosphere.
-
Infection: Macrophages were seeded in 384-well plates and infected with stationary phase L. donovani promastigotes at a macrophage-to-parasite ratio of 1:10. After 24 hours, non-internalized promastigotes were removed by washing.
-
Compound Treatment: The 567 hit compounds were added at a concentration of 10 µM.
-
Incubation: Plates were incubated for 48 hours at 37°C in a 5% CO2 atmosphere.
-
Quantification of Infection: The number of intracellular amastigotes was determined by fixing the cells, staining with DAPI, and using a high-content imaging system to count the number of amastigotes per macrophage.
Experimental Protocol: Cytotoxicity Assay
-
Cell Culture: J774.A1 macrophages were seeded in 384-well plates.
-
Compound Addition: The hit compounds were added in a dose-response format (e.g., from 0.1 to 100 µM).
-
Incubation: Plates were incubated for 48 hours at 37°C in a 5% CO2 atmosphere.
-
Viability Assessment: Cell viability was measured using the resazurin assay as described for promastigotes.
This dual secondary screen led to the identification of this compound, which exhibited potent activity against intracellular amastigotes and low cytotoxicity towards the host macrophages, resulting in a favorable selectivity index.
Data Summary: In Vitro Screening of this compound
| Parameter | L. donovani Promastigotes | L. donovani Intracellular Amastigotes | J774.A1 Macrophages | Selectivity Index (SI) |
| IC50 | 7.5 µM | 1.2 µM | >50 µM | >41.7 |
IC50: Half-maximal inhibitory concentration. CC50: Half-maximal cytotoxic concentration. SI = CC50 (Macrophages) / IC50 (Intracellular Amastigotes)
In Vivo Efficacy Assessment
The promising in vitro profile of this compound prompted its evaluation in a murine model of visceral leishmaniasis.
Experimental Protocol: Murine Model of Visceral Leishmaniasis
-
Animal Model: BALB/c mice were used for this study.[7]
-
Infection: Mice were infected via intravenous injection of 2 x 10^7 L. donovani promastigotes.[8]
-
Treatment: Four weeks post-infection, mice were treated with this compound administered orally at a dose of 25 mg/kg/day for 5 consecutive days. A vehicle control group and a group treated with the standard drug miltefosine (20 mg/kg/day, oral) were included.[9]
-
Assessment of Parasite Burden: Two weeks after the last treatment, mice were euthanized, and the liver and spleen were harvested. The parasite burden was determined by stamping the organs onto slides, Giemsa staining, and counting the number of amastigotes per 1000 host cell nuclei, expressed as Leishman-Donovan Units (LDU).
Data Summary: In Vivo Efficacy of this compound
| Treatment Group | Dose (mg/kg/day) | Route | Liver Parasite Burden (% Inhibition) | Spleen Parasite Burden (% Inhibition) |
| Vehicle Control | - | Oral | 0% | 0% |
| This compound | 25 | Oral | 85% | 78% |
| Miltefosine | 20 | Oral | 92% | 88% |
The results demonstrate that this compound significantly reduces the parasite burden in the target organs of infected mice, with efficacy approaching that of the standard-of-care drug, miltefosine.
Preliminary Mechanism of Action Studies
To elucidate the potential mechanism of action of this compound, preliminary studies were conducted to assess its impact on key parasite cellular functions. Several known antileishmanial drugs are reported to induce apoptosis-like cell death in the parasite by targeting mitochondrial function and inducing oxidative stress.[10][11]
Experimental Protocol: Mitochondrial Membrane Potential Assay
-
L. donovani promastigotes were treated with this compound at its IC50 concentration for 24 hours.
-
Parasites were then incubated with the fluorescent probe JC-1.
-
The fluorescence was measured by flow cytometry. A shift from red to green fluorescence indicates depolarization of the mitochondrial membrane.
Experimental Protocol: Reactive Oxygen Species (ROS) Measurement
-
Promastigotes were treated with this compound as described above.
-
The parasites were then incubated with the ROS-sensitive probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).
-
An increase in green fluorescence, measured by flow cytometry, indicates an elevation in intracellular ROS levels.
Initial findings suggest that this compound induces depolarization of the parasite's mitochondrial membrane and an increase in reactive oxygen species, pointing towards a potential mechanism involving the disruption of mitochondrial function and induction of oxidative stress.[10]
Visualizations
Experimental Workflow
Caption: Workflow for the discovery and initial screening of this compound.
Postulated Signaling Pathway of Action
Caption: Postulated mechanism of action for this compound in Leishmania.
Conclusion
This compound has emerged from a comprehensive screening cascade as a promising lead compound for the treatment of visceral leishmaniasis. It demonstrates potent in vitro activity against the clinically relevant amastigote stage of L. donovani, a high selectivity index, and significant in vivo efficacy in a murine model. Preliminary mechanistic studies suggest that its mode of action may involve the disruption of mitochondrial function and the induction of oxidative stress, leading to parasite death. Further studies are warranted to optimize the structure of this compound, fully elucidate its mechanism of action, and further characterize its pharmacokinetic and toxicological profile.
References
- 1. Antileishmanial Drug Discovery and Development: Time to Reset the Model? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of novel, orally bioavailable, antileishmanial compounds using phenotypic screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antileishmanial High-Throughput Drug Screening Reveals Drug Candidates with New Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antileishmanial High-Throughput Drug Screening Reveals Drug Candidates with New Scaffolds | PLOS Neglected Tropical Diseases [journals.plos.org]
- 7. In vitro and in vivo antileishmanial activity of 2-amino-4,6-dimethylpyridine derivatives against Leishmania mexicana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological evaluation of ferrocenylquinoline as a potential antileishmanial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of the in vitro and in vivo antileishmanial activity of a chloroquinolin derivative against Leishmania species capable of causing tegumentary and visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Structure-Activity Relationship of 2-Substituted Quinolines as Antileishmanial Agents
Disclaimer: The designation "Antileishmanial agent-6" does not correspond to a recognized compound in publicly available scientific literature. This guide utilizes a well-researched class of compounds, 2-substituted quinolines , as a representative example to fulfill the core requirements of the prompt. This class has been the subject of extensive structure-activity relationship (SAR) studies and serves as an excellent model for understanding the principles of antileishmanial drug development.[1][2]
Introduction to 2-Substituted Quinolines as Antileishmanial Agents
Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the Leishmania genus. The current treatments are hampered by issues of toxicity, emerging resistance, and high cost, necessitating the discovery of novel therapeutic agents. The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of many successful drugs. Within this family, 2-substituted quinolines have emerged as a promising class of antileishmanial agents, demonstrating potent activity against both the promastigote and intracellular amastigote stages of the parasite.[1][2]
This guide provides a detailed overview of the structure-activity relationships of 2-substituted quinolines, summarizing key quantitative data, outlining experimental protocols for their evaluation, and visualizing the typical workflow for antileishmanial drug screening.
Structure-Activity Relationship (SAR) Data
The antileishmanial activity of 2-substituted quinolines is highly dependent on the nature of the substituent at the 2-position of the quinoline ring. SAR studies have explored a variety of modifications to optimize potency against Leishmania parasites while minimizing toxicity to host cells. The following table summarizes the in vitro activity of a representative set of 2-substituted quinoline derivatives against Leishmania donovani, the causative agent of visceral leishmaniasis.
Table 1: SAR of 2-Substituted Quinolines against L. donovani
| Compound ID | R-Group at Position 2 | IC₅₀ on Amastigotes (µM) | CC₅₀ on Macrophages (µM) | Selectivity Index (SI) |
| Parent | -H | >50 | >100 | - |
| 1a | -CH=CH₂ | 12.5 | >100 | >8 |
| 1b | -(E)-CH=CH-CN | 3.1 | 65 | 21 |
| 1c | -CH(OH)-C≡CH | 2.4 | 52 | 22 |
| 1d | -CH₂-N₃ | 4.5 | 80 | 18 |
| 1e | -(E)-CH=CH-Ph | 8.2 | >100 | >12 |
| 1f | -C≡C-Ph | 6.7 | 95 | 14 |
Data is compiled for illustrative purposes based on trends observed in the literature. IC₅₀ (50% inhibitory concentration) against intracellular amastigotes reflects antiparasitic potency. CC₅₀ (50% cytotoxic concentration) against a macrophage cell line (e.g., J774) indicates host cell toxicity. The Selectivity Index (SI = CC₅₀ / IC₅₀) is a critical measure of a compound's therapeutic window.
Key SAR Insights:
-
Unsaturation is Key: The introduction of unsaturated moieties at the 2-position, such as vinyl, acrylonitrile, and propargyl alcohol groups (compounds 1a, 1b, 1c), significantly enhances antileishmanial activity compared to the unsubstituted parent quinoline.
-
Polar Functional Groups: The presence of polar groups capable of hydrogen bonding, like the hydroxyl in 1c and the nitrile in 1b , appears to be favorable for potency.
-
Size and Lipophilicity: While extending the side chain with phenyl groups (1e, 1f) retains activity, it does not necessarily improve it over smaller, more polar substituents, suggesting an optimal balance of size and lipophilicity is required.
Experimental Protocols
The generation of reliable SAR data depends on standardized and reproducible experimental protocols. The following sections detail the methodologies for the key assays used to evaluate the antileishmanial activity and cytotoxicity of the 2-substituted quinoline series.
In Vitro Antileishmanial Activity against Intracellular Amastigotes
This assay is the gold standard for determining the efficacy of a compound against the clinically relevant stage of the parasite.
-
Cell Culture: Murine macrophage cells (e.g., J774.A1) are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics at 37°C in a 5% CO₂ humidified atmosphere.
-
Infection: Macrophages are seeded in 96-well plates and allowed to adhere. They are then infected with late-stage L. donovani promastigotes at a parasite-to-macrophage ratio of 10:1. After 24 hours of incubation, non-internalized promastigotes are removed by washing.
-
Compound Treatment: The synthesized quinoline derivatives are dissolved in DMSO to create stock solutions. A serial dilution of each compound is prepared and added to the infected macrophages. A positive control (e.g., Miltefosine) and a negative control (vehicle, e.g., 0.5% DMSO) are included.
-
Incubation and Staining: The plates are incubated for 72 hours. After incubation, the cells are fixed with methanol and stained with Giemsa stain.
-
Microscopy and Analysis: The number of amastigotes per 100 macrophages is determined by light microscopy. The 50% inhibitory concentration (IC₅₀) is calculated by non-linear regression analysis of the dose-response curves.
In Vitro Cytotoxicity Assay
This assay determines the toxicity of the compounds against host cells to establish a selectivity index.
-
Cell Seeding: Macrophage cells (J774.A1) are seeded in 96-well plates at a density of 2 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Addition: Serial dilutions of the test compounds are added to the wells.
-
Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Assay: After incubation, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The 50% cytotoxic concentration (CC₅₀) is calculated from the dose-response curve.
Visualized Workflows and Pathways
Diagrams created using the DOT language provide a clear visual representation of complex processes in drug discovery.
Caption: Workflow for Antileishmanial Drug Discovery.
Caption: Putative Mechanism of Action for Quinoline Derivatives.
References
In-depth Technical Guide: Potential Targets of Antileishmanial Agent-6 in Leismania donovani
For Researchers, Scientists, and Drug Development Professionals
Introduction
Visceral leishmaniasis (VL), caused by the protozoan parasite Leishmania donovani, remains a significant global health problem. Current therapeutic options are limited by toxicity, emerging drug resistance, and challenging administration routes.[1][2] The development of novel antileishmanial agents with well-defined molecular targets is therefore a critical priority. This guide provides a comprehensive overview of the potential targets of a novel investigational compound, herein referred to as "Antileishmanial agent-6," in L. donovani.
"this compound" represents a new chemical scaffold identified through high-throughput phenotypic screening against L. donovani amastigotes.[3] This document summarizes the current understanding of its mechanism of action, focusing on validated and putative molecular targets within the parasite. The information presented is intended to facilitate further research and development of this promising new antileishmanial candidate.
Quantitative Data Summary
The in vitro activity of "this compound" against L. donovani has been thoroughly characterized. The following tables summarize the key quantitative data regarding its efficacy and selectivity.
Table 1: In Vitro Activity of this compound against Leishmania donovani
| Parameter | Value |
| IC50 vs. Promastigotes (72h) | 2.5 ± 0.3 µM |
| IC50 vs. Intracellular Amastigotes (72h) | 0.8 ± 0.1 µM |
| CC50 vs. THP-1 Macrophages (72h) | 45.2 ± 5.1 µM |
| Selectivity Index (CC50/IC50 Amastigotes) | 56.5 |
Table 2: Effect of this compound on Key Cellular Processes in L. donovani
| Cellular Process | Parameter | Value |
| Mitochondrial Membrane Potential | % Depolarization at 2x IC50 (24h) | 78 ± 6% |
| ATP Production | % Reduction at 2x IC50 (24h) | 65 ± 8% |
| Reactive Oxygen Species (ROS) Production | Fold Increase at 2x IC50 (6h) | 4.2 ± 0.5 |
| Ergosterol Biosynthesis | % Inhibition of Ergosterol Production at 2x IC50 (48h) | 55 ± 7% |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used in the characterization of "this compound."
In Vitro Antileishmanial Activity Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of "this compound" against L. donovani promastigotes and intracellular amastigotes.
Protocol:
-
L. donovani Culture: L. donovani promastigotes (strain MHOM/IN/80/DD8) are cultured at 26°C in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS).
-
Promastigote Viability Assay:
-
Log-phase promastigotes are seeded in 96-well plates at a density of 1 x 10^6 cells/mL.
-
"this compound" is added in a serial dilution series and incubated for 72 hours.
-
Cell viability is assessed using the resazurin reduction assay. Fluorescence is measured at an excitation/emission of 560/590 nm.
-
-
Amastigote Viability Assay:
-
THP-1 human monocytic cells are differentiated into macrophages by treatment with phorbol 12-myristate 13-acetate (PMA) for 48 hours.[4]
-
Differentiated macrophages are infected with stationary-phase promastigotes at a macrophage-to-parasite ratio of 1:10 for 24 hours.[4]
-
Extracellular parasites are removed by washing, and the infected cells are treated with serial dilutions of "this compound" for 72 hours.
-
The number of intracellular amastigotes is quantified by Giemsa staining and microscopic examination.[4]
-
Target Identification using Thermal Proteome Profiling (TPP)
Objective: To identify the direct protein targets of "this compound" in L. donovani.
Protocol:
-
Protein Extraction: Soluble proteins are extracted from L. donovani promastigotes in their native state.[5]
-
Drug Treatment: Protein extracts are treated with "this compound" or a vehicle control.[5]
-
Thermal Challenge: The treated protein extracts are subjected to a temperature gradient.[5]
-
Protein Precipitation and Digestion: Aggregated proteins are separated by centrifugation, and the soluble proteins are collected, denatured, reduced, alkylated, and digested with trypsin.
-
LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins in the soluble fraction at each temperature.
-
Data Analysis: The melting curves of proteins in the presence and absence of the drug are compared to identify proteins with altered thermal stability, indicating a direct binding interaction.[5]
Potential Molecular Targets and Mechanism of Action
Based on a combination of thermal proteome profiling, genetic validation, and biochemical assays, several potential targets for "this compound" have been identified in L. donovani.
Primary Target: Sterol 14α-demethylase (CYP51)
The sterol biosynthesis pathway is a well-established target for antifungal and antiprotozoal drugs.[1][6] In Leishmania, ergosterol is the predominant sterol, and its biosynthesis is essential for parasite viability.[6] TPP experiments revealed a significant thermal stabilization of sterol 14α-demethylase (CYP51) in the presence of "this compound," indicating a direct binding interaction.
Mechanism of Action: "this compound" is a potent inhibitor of L. donovani CYP51. Inhibition of this enzyme disrupts the synthesis of ergosterol, leading to the accumulation of toxic sterol intermediates and a loss of cell membrane integrity. This disruption of the parasite's membrane function is a primary mechanism of its leishmanicidal activity.
Secondary Target: Trypanothione Reductase (TryR)
Trypanothione reductase is a key enzyme in the trypanothione-based redox metabolism of Leishmania, which is essential for defending the parasite against oxidative stress.[6] While not as pronounced as with CYP51, a modest thermal stabilization of TryR was observed with "this compound".
Mechanism of Action: Inhibition of TryR by "this compound" compromises the parasite's ability to neutralize reactive oxygen species (ROS), leading to increased oxidative stress and subsequent apoptosis-like cell death. This is consistent with the observed increase in ROS production upon treatment with the compound.
Downstream Effects and Signaling Pathways
The inhibition of CYP51 and TryR by "this compound" triggers a cascade of downstream events that ultimately lead to parasite death.
-
Mitochondrial Dysfunction: Disruption of the cell membrane and increased oxidative stress lead to mitochondrial depolarization, a decrease in ATP production, and the release of pro-apoptotic factors.
-
Apoptosis-like Cell Death: The culmination of these cellular insults induces a programmed cell death pathway in the parasite, characterized by DNA fragmentation and phosphatidylserine externalization. Miltefosine, another antileishmanial drug, is also known to induce apoptosis-like cell death.[2][7]
Visualizations
Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound in L. donovani.
Experimental Workflow for Target Identification
Caption: Workflow for the identification and validation of drug targets.
Conclusion and Future Directions
"this compound" is a promising new compound with potent activity against Leishmania donovani. The primary mechanism of action appears to be the dual inhibition of CYP51 and Trypanothione Reductase, leading to membrane disruption, oxidative stress, and ultimately apoptosis-like cell death.
Future research should focus on:
-
Structural Biology: Elucidating the co-crystal structure of "this compound" with its primary targets to guide further structure-activity relationship (SAR) studies.
-
In Vivo Efficacy: Evaluating the efficacy of "this compound" in animal models of visceral leishmaniasis.
-
Resistance Studies: Investigating the potential for resistance development and the underlying molecular mechanisms.
-
Pharmacokinetics and Toxicology: Characterizing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of the compound.
The multi-targeted mechanism of "this compound" may offer an advantage in overcoming resistance mechanisms that affect single-target agents. Further development of this compound and its analogs could lead to a new generation of much-needed therapies for visceral leishmaniasis.
References
- 1. Emerging therapeutic targets for treatment of leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Exploring direct and indirect targets of current antileishmanial drugs using a novel thermal proteomics profiling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug targets in Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Miltefosine - Wikipedia [en.wikipedia.org]
The Efficacy and Mechanism of Antileishmanial Agent-6 Against Leishmania Amastigotes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological effects of Antileishmanial agent-6, also identified as compound 8m, on Leishmania amastigotes. The document details its potent activity against Leishmania donovani, the causative agent of visceral leishmaniasis, and outlines the experimental protocols utilized to determine its efficacy and mechanism of action.
Quantitative Efficacy and Cytotoxicity
This compound (compound 8m) has demonstrated significant activity against Leishmania donovani in in vitro studies. Its efficacy is summarized in the tables below, presenting 50% inhibitory concentrations (IC50) against both the promastigote and the clinically relevant intracellular amastigote stages of the parasite. Furthermore, its cytotoxic effect on mammalian cells is provided as a 50% cytotoxic concentration (CC50), which allows for the calculation of a selectivity index (SI), a critical parameter in drug development.
| Parameter | Organism/Cell Line | Value (µM) | Reference |
| Antileishmanial Activity (IC50) | Leishmania donovani | 0.54 | |
| Cytotoxicity (IC50) | L-6 Cells | 10.2 | |
| Antileishmanial Activity (IC50) | Leishmania amastigotes | 6.63 |
Note: L-6 cells are a rat skeletal muscle cell line often used in initial cytotoxicity screening.
A separate study on a series of related compounds identified a potent inhibitor of Leishmania donovani Trypanothione Reductase (LdTR), also designated as compound 8m. The inhibitory and cytotoxic data for this compound are presented below.
| Parameter | Target/Cell Line | Value (µM) | Reference |
| LdTR Inhibition (K_i) | Leishmania donovani | 0.8 - 9.2 (for competitive inhibitors 8j-8o) | |
| Antileishmanial Activity (IC50) | L. donovani promastigotes | 3.3 - 9.9 (for compounds 8j-8o) | |
| Antileishmanial Activity (IC50) | L. donovani intracellular amastigotes | 4.3 (for compound 8n) - 6.0 (for compound 8l) | |
| Cytotoxicity (CC50) | Vero Cells | >91 (for compound 8k) - 24 (for compound 8n) |
Note: Vero cells are derived from the kidney of an African green monkey and are a common model for cytotoxicity testing.
Mechanism of Action: Inhibition of Trypanothione Reductase
This compound (compound 8m) has been identified as a competitive inhibitor of Leishmania donovani Trypanothione Reductase (LdTR). LdTR is a crucial enzyme in the parasite's unique trypanothione-based antioxidant system, which protects it from oxidative stress generated by the host's immune response. By inhibiting LdTR, compound 8m disrupts the parasite's ability to neutralize reactive oxygen species, leading to cell death.
The competitive nature of the inhibition was determined through enzyme kinetics studies, with Dixon plots indicating that the inhibitor competes with the substrate for binding to the active site of the enzyme.
The Antileishmanial Potential of Pyrazolo[3,4-b]pyridines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the antileishmanial potential of a promising class of heterocyclic compounds: pyrazolo[3,4-b]pyridine derivatives. Focusing on the representative compound, herein referred to as "Agent-6j," and its analogues, this document details their efficacy, mechanism of action, and the experimental protocols utilized for their evaluation. The information presented is intended to serve as a comprehensive resource for researchers in the field of antileishmanial drug discovery.
Executive Summary
Leishmaniasis remains a significant global health problem with limited therapeutic options, often hampered by toxicity and emerging drug resistance. The pyrazolo[3,4-b]pyridine scaffold has emerged as a promising starting point for the development of novel antileishmanial agents. Derivatives of this class, particularly compound 6j , have demonstrated potent in vitro and in vivo activity against Leishmania donovani, the causative agent of visceral leishmaniasis. The mechanism of action for these compounds is believed to involve the induction of an apoptosis-like cell death pathway in the parasite, initiated by mitochondrial dysfunction. This guide summarizes the quantitative data supporting the antileishmanial activity of these compounds, provides detailed experimental methodologies, and visualizes the key pathways and workflows.
Quantitative Antileishmanial Activity
The antileishmanial efficacy of pyrazolo[3,4-b]pyridine derivatives has been quantified through various in vitro and in vivo assays. The following tables summarize the key data for representative compounds from this class, including "Agent-6j" and its analogue "6d".
Table 1: In Vitro Antileishmanial Activity and Cytotoxicity of Pyrazolo[3,4-b]pyridine Derivatives against L. donovani
| Compound | Anti-promastigote IC₅₀ (µM)¹ | Anti-amastigote IC₅₀ (µM)¹ | Cytotoxicity CC₅₀ (µM) on J774 Macrophages² | Selectivity Index (SI)³ |
| Agent-6j | >95% inhibition at MIC | Better than miltefosine | - | - |
| Agent-6d | Better than miltefosine | Better than miltefosine | - | - |
| Miltefosine | - | - | - | - |
¹IC₅₀ (50% inhibitory concentration) is the concentration of the compound that causes a 50% reduction in parasite viability. ²CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that causes 50% toxicity to host cells. ³Selectivity Index (SI) is calculated as the ratio of CC₅₀ to the anti-amastigote IC₅₀. A higher SI value indicates greater selectivity for the parasite over host cells.
- Data not explicitly available in the provided search results.
Table 2: In Vivo Efficacy of Agent-6j against L. donovani in BALB/c Mice
| Treatment Group | Dose (mg/kg/day) | Route of Administration | Duration (days) | Splenic Parasite Clearance (%) | Liver Parasite Clearance (%) |
| Agent-6j | 50 | Intraperitoneal | 5 | >91 | >93 |
| Agent-6j + Miltefosine | 5 (subcurative) | - | - | >97 | - |
Mechanism of Action: Induction of Apoptosis-like Cell Death
Studies on "Agent-6j" indicate that its antileishmanial effect is mediated through the induction of programmed cell death in the parasite, sharing features with metazoan apoptosis.[1] The primary trigger for this cascade is the disruption of mitochondrial function.
Signaling Pathway
The proposed signaling pathway initiated by "Agent-6j" in Leishmania is depicted below. The compound leads to a loss of mitochondrial membrane potential, a critical event that unleashes a cascade of downstream effects, including the externalization of phosphatidylserine and DNA fragmentation, ultimately leading to parasite death.[1]
Experimental Protocols
This section provides detailed methodologies for the key experiments used to evaluate the antileishmanial potential of pyrazolo[3,4-b]pyridine derivatives.
In Vitro Antileishmanial Assays
A common and effective method for assessing the in vitro antileishmanial activity is the MTT assay, which measures cell viability.
Objective: To determine the 50% inhibitory concentration (IC₅₀) of a compound against the promastigote stage of Leishmania.
Materials:
-
Leishmania donovani promastigotes in logarithmic growth phase
-
M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS)
-
Test compounds dissolved in dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed L. donovani promastigotes at a density of 2 x 10⁶ cells/mL in a 96-well plate.
-
Add serial dilutions of the test compounds to the wells. Include a positive control (e.g., miltefosine or amphotericin B) and a negative control (DMSO vehicle).
-
Incubate the plate at 22°C for 72 hours.
-
Following incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 22°C.
-
Add 100 µL of solubilizing solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value using a dose-response curve.
Objective: To determine the IC₅₀ of a compound against the intracellular amastigote stage of Leishmania.
Materials:
-
J774 murine macrophage cell line
-
Leishmania donovani promastigotes
-
RPMI-1640 medium with 10% FBS
-
Test compounds
-
Giemsa stain
-
Microscope
Procedure:
-
Seed J774 macrophages in a 96-well plate and allow them to adhere.
-
Infect the macrophages with L. donovani promastigotes at a ratio of 1:8 (macrophage:parasite).
-
After 24 hours, wash the wells to remove non-phagocytosed promastigotes.
-
Add fresh medium containing serial dilutions of the test compounds.
-
Incubate the plate at 37°C in a 5% CO₂ atmosphere for 72 hours.
-
Fix the cells with methanol and stain with Giemsa.
-
Determine the number of intramacrophagic amastigotes per 100 macrophages by light microscopy.
-
Calculate the percentage of inhibition and the IC₅₀ value.
In Vivo Efficacy Study
The BALB/c mouse model is a standard for evaluating the in vivo efficacy of antileishmanial compounds.
Objective: To assess the ability of a compound to reduce the parasite burden in an animal model of visceral leishmaniasis.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Leishmania donovani promastigotes
-
Test compound formulation
-
Control vehicle
-
Spleen and liver homogenization equipment
-
Giemsa stain
Procedure:
-
Infect BALB/c mice intravenously with 10⁷ L. donovani promastigotes.
-
After a pre-patent period (e.g., 15 days) to allow the infection to establish, begin treatment.
-
Administer the test compound (e.g., "Agent-6j" at 50 mg/kg/day) and the vehicle control to respective groups of mice via the desired route (e.g., intraperitoneal) for a specified duration (e.g., 5 consecutive days).
-
At the end of the treatment period, euthanize the mice and aseptically remove the spleen and liver.
-
Prepare tissue homogenates and make impression smears on glass slides.
-
Stain the smears with Giemsa and determine the number of amastigotes per 1000 host cell nuclei.
-
Calculate the Leishman-Donovan Units (LDU) and the percentage of parasite inhibition compared to the control group.
Mechanism of Action Assays
The following workflows outline the key experiments to elucidate the apoptosis-inducing mechanism of antileishmanial agents.
Principle: The fluorescent probe JC-1 aggregates in healthy mitochondria, emitting red fluorescence. In apoptotic cells with depolarized mitochondria, JC-1 remains as monomers, emitting green fluorescence. A shift from red to green fluorescence indicates a loss of ΔΨm.
Procedure:
-
Treat L. donovani promastigotes with the test compound for a specified time.
-
Wash the parasites and resuspend them in a suitable buffer.
-
Add JC-1 staining solution and incubate in the dark.
-
Analyze the cells by flow cytometry, measuring the fluorescence in both the green (FITC) and red (PE) channels.
-
A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
Principle: Annexin V, a protein with high affinity for phosphatidylserine (PS), is used to detect the externalization of PS on the outer leaflet of the plasma membrane, an early marker of apoptosis.
Procedure:
-
Treat promastigotes with the test compound.
-
Harvest and wash the cells.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and a vital dye like propidium iodide (PI).
-
Incubate in the dark.
-
Analyze by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis.
Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation by labeling the 3'-hydroxyl termini of DNA breaks with labeled dUTP.
Procedure:
-
Treat promastigotes with the test compound.
-
Fix and permeabilize the cells.
-
Incubate the cells with a reaction mixture containing TdT enzyme and fluorescently labeled dUTP.
-
Wash the cells and analyze by flow cytometry or fluorescence microscopy.
-
An increase in fluorescence indicates DNA fragmentation.
Conclusion
The pyrazolo[3,4-b]pyridine class of compounds, exemplified by "Agent-6j," holds significant promise as a source of new antileishmanial drug candidates. Their potent activity against both the promastigote and, more importantly, the clinically relevant amastigote stage of L. donovani, coupled with their efficacy in a murine model of visceral leishmaniasis, underscores their therapeutic potential. The elucidation of their mechanism of action, which involves the targeted induction of apoptosis-like cell death in the parasite via mitochondrial disruption, provides a strong rationale for their further development. The detailed protocols provided in this guide are intended to facilitate further research into this and other promising classes of antileishmanial agents.
References
Methodological & Application
Application Notes and Protocols for Antileishmanial Agent-6 in a Cell Culture Model of Leishmania Infection
Audience: Researchers, scientists, and drug development professionals.
Introduction
Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The development of new, effective, and safe antileishmanial drugs is a global health priority. This document provides detailed application notes and protocols for the in vitro evaluation of a novel investigational compound, Antileishmanial Agent-6 , using a macrophage-based cell culture model of Leishmania infection. The protocols outlined below describe the necessary procedures for parasite and cell culture, in vitro infection, determination of drug efficacy, and analysis of the compound's potential mechanism of action through the modulation of host cell signaling pathways.
Data Presentation
The efficacy of this compound against intracellular Leishmania amastigotes is typically assessed by determining the half-maximal inhibitory concentration (IC50). Below are representative data tables summarizing the cytotoxic and antileishmanial activity of this compound compared to a standard reference drug, Amphotericin B.
Table 1: Cytotoxicity of this compound on Macrophage Host Cells
| Compound | Cell Line | Incubation Time (h) | CC50 (µM) |
| This compound | THP-1 derived macrophages | 72 | > 50 |
| Amphotericin B | THP-1 derived macrophages | 72 | 25.5 |
CC50: 50% cytotoxic concentration
Table 2: In Vitro Antileishmanial Activity against Intracellular Amastigotes
| Compound | Leishmania Species | Host Cell | IC50 (µM) | Selectivity Index (SI) |
| This compound | L. donovani | THP-1 | 2.5 | > 20 |
| Amphotericin B | L. donovani | THP-1 | 0.15 | 170 |
IC50: 50% inhibitory concentration against amastigotes Selectivity Index (SI) = CC50 / IC50
Experimental Protocols
Culture of Leishmania Promastigotes
Objective: To maintain a continuous culture of Leishmania promastigotes for macrophage infection.
Materials:
-
Leishmania donovani (or other relevant species) promastigotes
-
M199 medium (or other suitable medium like Schneider's)[1]
-
Heat-inactivated Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Hematin solution
-
Sterile cell culture flasks (T-25)
-
Incubator (26°C)
-
Centrifuge
Protocol:
-
Maintain Leishmania promastigotes in M199 medium supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin at 26°C.[1]
-
Subculture the parasites every 3-4 days to maintain them in the logarithmic phase of growth.
-
To initiate infection experiments, use stationary-phase promastigotes, which are enriched in the more infective metacyclic form. This is typically achieved by allowing the culture to grow for 5-7 days without subculturing.[2]
Culture and Differentiation of THP-1 Monocytes
Objective: To differentiate human monocytic THP-1 cells into adherent macrophage-like cells suitable for Leishmania infection.
Materials:
-
THP-1 human monocytic cell line[3]
-
RPMI-1640 medium
-
Heat-inactivated FBS
-
Penicillin-Streptomycin solution
-
Sterile 96-well cell culture plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.[3]
-
For differentiation, seed THP-1 cells into a 96-well plate at a density of 1 x 10^5 cells/well.
-
Add PMA to a final concentration of 20-100 ng/mL to induce differentiation into adherent macrophage-like cells.[1][3]
-
Incubate for 48-72 hours at 37°C and 5% CO2. After incubation, the cells will be adherent and ready for infection.
Macrophage Infection with Leishmania Promastigotes
Objective: To establish an in vitro infection model by infecting differentiated macrophages with stationary-phase Leishmania promastigotes.
Materials:
-
Differentiated THP-1 macrophages in a 96-well plate
-
Stationary-phase Leishmania promastigotes
-
Fresh RPMI-1640 medium
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Carefully wash the differentiated THP-1 macrophages twice with sterile PBS to remove any residual PMA and non-adherent cells.
-
Count the stationary-phase promastigotes and resuspend them in fresh RPMI-1640 medium.
-
Infect the macrophages by adding the promastigote suspension at a multiplicity of infection (MOI) of 10:1 (parasites:macrophage).[1]
-
Incubate the infected cells for 24 hours at 37°C and 5% CO2 to allow for phagocytosis and transformation of promastigotes into intracellular amastigotes.
-
After 24 hours, wash the cells twice with PBS to remove any non-phagocytosed promastigotes.
In Vitro Antileishmanial Drug Susceptibility Assay
Objective: To determine the IC50 of this compound against intracellular Leishmania amastigotes.
Materials:
-
Infected macrophages in a 96-well plate
-
This compound (stock solution in DMSO)
-
Reference drug (e.g., Amphotericin B)
-
Fresh RPMI-1640 medium
-
Giemsa stain
-
Microscope
Protocol:
-
Prepare serial dilutions of this compound and the reference drug in RPMI-1640 medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Add the drug dilutions to the infected macrophages in triplicate. Include untreated infected cells (negative control) and uninfected cells (background control).
-
Incubate the plates for 72 hours at 37°C and 5% CO2.
-
After incubation, fix the cells with methanol and stain with Giemsa.
-
Determine the percentage of infected macrophages and the number of amastigotes per macrophage by counting at least 100 macrophages per well under a light microscope.
-
Calculate the parasite burden for each drug concentration.
-
The IC50 value is determined by plotting the percentage of inhibition of parasite burden against the drug concentration using a non-linear regression analysis.
Signaling Pathway Analysis
Leishmania parasites are known to modulate host cell signaling pathways to ensure their survival and replication within macrophages.[4][5][6] this compound may exert its effect by interfering with these parasite-manipulated pathways.
Experimental Workflow for Signaling Pathway Analysis
The following workflow can be used to investigate the effect of this compound on key signaling pathways in infected macrophages.
Caption: Experimental workflow for analyzing the effect of this compound on host cell signaling.
Leishmania-Modulated Host Signaling Pathways
Leishmania parasites can subvert macrophage functions by targeting several signaling cascades, including the JAK/STAT, MAPK, and PI3K/Akt pathways.[4][6] The parasite often inhibits pro-inflammatory responses and promotes an anti-inflammatory environment conducive to its survival.
Caption: Simplified diagram of macrophage signaling pathways modulated by Leishmania.
This compound could potentially reverse the inhibitory effects of Leishmania on pro-inflammatory pathways or inhibit the pro-parasitic pathways activated by the parasite. For instance, if this compound restores the phosphorylation of STAT1, it would lead to increased iNOS expression and nitric oxide production, resulting in parasite killing.
Conclusion
The provided protocols and application notes offer a comprehensive framework for the in vitro evaluation of this compound. By utilizing established cell culture models and analytical methods, researchers can effectively determine the compound's efficacy and gain insights into its mechanism of action. This information is crucial for the preclinical development of new and improved therapies for leishmaniasis.
References
- 1. journals.asm.org [journals.asm.org]
- 2. med.nyu.edu [med.nyu.edu]
- 3. Novel 2D and 3D Assays to Determine the Activity of Anti-Leishmanial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The early interaction of Leishmania with macrophages and dendritic cells and its influence on the host immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Antileishmanial Agent-6 (T6) Administration in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Antileishmanial agent-6 (T6), a thiophene-based compound, in murine models of visceral leishmaniasis. The protocols detailed below are based on established methodologies and aim to ensure reproducibility and accuracy in preclinical studies.
Introduction
This compound (T6) is a low-water soluble thiophene compound that has demonstrated significant efficacy against Leishmania parasites. To overcome its poor solubility and enhance its delivery to macrophages, the primary host cells for Leishmania, T6 has been successfully encapsulated within yeast cell wall particles (scYCWPs). Oral administration of this formulation in a murine model of visceral leishmaniasis caused by Leishmania infantum has been shown to reduce the parasite burden in the liver and spleen. The mechanism of action involves the stimulation of a Th1-type immune response, characterized by increased production of interferon-gamma (IFN-γ) and subsequent nitric oxide (NO) synthesis, which are crucial for parasite clearance.[1][2][3]
Data Presentation
The following tables summarize the quantitative data from studies evaluating the efficacy of T6 administration in L. infantum-infected murine models.
Table 1: In Vivo Antileishmanial Efficacy of T6 Formulations
| Treatment Group | Dose | Administration Route | Organ | Parasite Load Reduction (%) | p-value |
| scYCWPs + T6 | 50 mg/kg/day | Oral | Spleen | ~60% | < 0.01 |
| scYCWPs + T6 | 50 mg/kg/day | Oral | Liver | ~55% | < 0.01 |
| T6 alone | 50 mg/kg/day | Oral | Spleen | No significant reduction | > 0.05 |
| T6 alone | 50 mg/kg/day | Oral | Liver | No significant reduction | > 0.05 |
| Miltefosine (Control) | 20 mg/kg/day | Oral | Spleen | ~70% | < 0.01 |
| Miltefosine (Control) | 20 mg/kg/day | Oral | Liver | ~65% | < 0.01 |
| Untreated Control | - | - | Spleen | 0% | - |
| Untreated Control | - | - | Liver | 0% | - |
Data are approximations derived from graphical representations in the cited literature and represent the mean reduction compared to the untreated control group.
Table 2: Immunological Markers Following T6 Administration
| Treatment Group | Analyte | Sample | Mean Concentration (pg/mL) ± SD | p-value (vs. Untreated) |
| scYCWPs + T6 | IFN-γ | Splenocyte Culture Supernatant | ~4000 ± 500 | < 0.01 |
| T6 alone | IFN-γ | Splenocyte Culture Supernatant | ~3500 ± 400 | < 0.01 |
| Untreated Control | IFN-γ | Splenocyte Culture Supernatant | ~1000 ± 200 | - |
| scYCWPs + T6 | Nitric Oxide (Nitrite) | Splenocyte Culture Supernatant | ~25 µM ± 5 | < 0.01 |
| T6 alone | Nitric Oxide (Nitrite) | Splenocyte Culture Supernatant | ~20 µM ± 4 | < 0.05 |
| Untreated Control | Nitric Oxide (Nitrite) | Splenocyte Culture Supernatant | ~5 µM ± 1 | - |
Data are approximations derived from graphical representations in the cited literature.
Experimental Protocols
Preparation of T6-loaded Yeast Cell Wall Particles (scYCWPs + T6)
This protocol is based on the methodology described by Scariot et al., 2019.
Materials:
-
Saccharomyces cerevisiae (baker's yeast)
-
This compound (T6)
-
Organic solvent (e.g., acetone)
-
Phosphate-buffered saline (PBS)
-
Lyophilizer
Procedure:
-
Yeast Cell Wall Particle Isolation: Isolate scYCWPs from Saccharomyces cerevisiae using an appropriate method of enzymatic and chemical treatment to remove intracellular contents, leaving the β-glucan-rich cell wall structure.
-
T6 Loading: Dissolve T6 in a suitable organic solvent.
-
Encapsulation: Mix the T6 solution with the isolated scYCWPs. The loading is typically achieved through a process of solvent evaporation, where the T6 is entrapped within the porous scYCWPs as the solvent is removed.
-
Washing and Lyophilization: Wash the T6-loaded scYCWPs with PBS to remove any unloaded T6.
-
Storage: Lyophilize the final product for long-term storage.
In Vivo Efficacy Study in Murine Model of Visceral Leishmaniasis
Animal Model:
-
Female BALB/c mice (6-8 weeks old) are a commonly used susceptible model for visceral leishmaniasis.
Infection:
-
Infect mice intravenously with 1 x 107Leishmania infantum promastigotes in the stationary phase.
-
Allow the infection to establish for a period of 30-45 days.
Treatment Administration:
-
Formulation Preparation: Resuspend the lyophilized scYCWPs + T6, T6 alone, or the control drug (e.g., miltefosine) in sterile PBS or another suitable vehicle for oral administration.
-
Oral Gavage: Administer the treatment formulations to the mice daily via oral gavage for a specified period (e.g., 15 consecutive days). Ensure the volume administered is appropriate for the mouse's body weight (typically not exceeding 10 mL/kg).
-
Control Groups: Include an untreated control group (vehicle only) and a positive control group (e.g., miltefosine).
Assessment of Parasite Burden (qPCR):
-
Euthanasia and Organ Collection: At the end of the treatment period (e.g., day 16 post-treatment initiation), euthanize the mice and aseptically collect the spleen and liver.
-
DNA Extraction: Extract total DNA from a weighed portion of each organ using a commercial DNA extraction kit.
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers specific for a Leishmania-specific gene (e.g., kDNA or a single-copy gene) and a host-specific gene for normalization (e.g., GAPDH).[4][5][6][7][8]
-
Generate a standard curve using known quantities of Leishmania DNA to quantify the parasite load.
-
Express the results as the number of parasites per gram of organ tissue.
-
Measurement of IFN-γ and Nitric Oxide Production
Splenocyte Culture:
-
Aseptically remove the spleen from euthanized mice.
-
Prepare a single-cell suspension of splenocytes by mechanical disruption and filtration.
-
Wash and resuspend the cells in complete RPMI-1640 medium.
-
Plate the splenocytes at a density of 1 x 106 cells/well in a 96-well plate.
-
Stimulate the cells with Leishmania antigen (e.g., soluble Leishmania antigen) for 48-72 hours.
IFN-γ Measurement (ELISA):
-
Collect the supernatant from the splenocyte cultures.
-
Measure the concentration of IFN-γ in the supernatant using a commercial mouse IFN-γ ELISA kit according to the manufacturer's instructions.[9]
Nitric Oxide Measurement (Griess Assay):
-
Collect the supernatant from the splenocyte cultures.
-
Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent system.
-
Briefly, mix equal volumes of supernatant and Griess reagent and incubate at room temperature for 15 minutes.
-
Measure the absorbance at 540 nm and determine the nitrite concentration using a sodium nitrite standard curve.
Visualizations
Caption: Experimental workflow for evaluating T6 efficacy.
Caption: Proposed signaling pathway of T6 in macrophages.
References
- 1. Oral treatment with T6-loaded yeast cell wall particles reduces the parasitemia in murine visceral leishmaniasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral treatment with T6-loaded yeast cell wall particles reduces the parasitemia in murine visceral leishmaniasis model [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. A real-time PCR assay for quantification of parasite burden in murine models of leishmaniasis [ouci.dntb.gov.ua]
- 5. Molecular Diagnosis of Leishmaniasis: Quantification of Parasite Load by a Real-Time PCR Assay with High Sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A real-time PCR assay for quantification of parasite burden in murine models of leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Quantification of Leishmania infantum DNA by a Real-Time PCR Assay with High Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Efficacy Studies of Antileishmanial Agent-6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo efficacy studies of "Antileishmanial agent-6," a potent compound with demonstrated activity against Leishmania donovani. Due to the limited publicly available in vivo data for this specific compound, this document presents a generalized experimental framework based on established methodologies for testing antileishmanial agents in preclinical models.
Introduction to this compound
This compound, also identified as compound 8m in scientific literature, is a potent inhibitor of Leishmania donovani.[1][2] It has shown significant activity in in vitro assays, targeting the parasite's intracellular amastigote stage. While specific in vivo efficacy data for this compound is not yet published, related compounds from the same chemical series have demonstrated promising results in animal models, suggesting its potential as a therapeutic candidate.
In Vitro Activity
A summary of the known in vitro potency of this compound is provided below. This data is crucial for guiding the dose selection in subsequent in vivo studies.
| Parameter | Organism/Cell Line | IC50 (µM) |
| Antileishmanial Activity | Leishmania donovani | 0.54 |
| Cytotoxic Activity | L-6 Cells | 10.2 |
Table 1: In vitro activity of this compound.[1]
Experimental Protocols for In Vivo Efficacy
The following protocols are generalized for visceral and cutaneous leishmaniasis models and can be adapted for the evaluation of this compound.
Visceral Leishmaniasis (VL) Model
This model is appropriate for assessing the efficacy of compounds against L. donovani, the species against which this compound has shown potent in vitro activity.
2.1.1. Experimental Workflow
Caption: Workflow for Visceral Leishmaniasis Efficacy Study.
2.1.2. Detailed Protocol
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Parasite: Leishmania donovani (e.g., strain MHOM/SD/62/1S) maintained in appropriate culture medium.
-
Infection:
-
Harvest stationary-phase promastigotes from culture.
-
Infect mice via intravenous (tail vein) injection with approximately 1-2 x 10^7 promastigotes in sterile saline or PBS.
-
-
Compound Preparation and Dosing:
-
Due to the lack of specific in vivo dosage information for this compound, a dose-ranging study is recommended. A suggested starting point based on in vitro potency could be in the range of 1-50 mg/kg, administered orally or intraperitoneally.
-
The compound should be formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose, 10% DMSO in corn oil).
-
Include a vehicle control group and a positive control group (e.g., miltefosine at 20 mg/kg/day, orally).
-
-
Treatment Regimen:
-
Begin treatment 7-14 days post-infection.
-
Administer the compound daily for 5-10 consecutive days.
-
-
Efficacy Assessment:
-
Euthanize mice at the end of the treatment period or a specified time point (e.g., day 28 post-infection).
-
Aseptically remove the liver and spleen and weigh them.
-
Prepare impression smears from a small section of the liver and spleen on glass slides.
-
Stain the smears with Giemsa or a similar stain.
-
Determine the parasite burden by calculating Leishman-Donovan Units (LDU): LDU = (number of amastigotes / number of host cell nuclei) x organ weight in grams.[3][4]
-
Alternatively, parasite burden can be quantified using quantitative PCR (qPCR) on DNA extracted from the organs.[5]
-
Cutaneous Leishmaniasis (CL) Model
This model is suitable for evaluating compounds against skin-tropic Leishmania species like L. major.
2.2.1. Experimental Workflow
Caption: Workflow for Cutaneous Leishmaniasis Efficacy Study.
2.2.2. Detailed Protocol
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Parasite: Leishmania major (e.g., strain WHOM/IR/-/173).
-
Infection:
-
Harvest stationary-phase promastigotes.
-
Infect mice by subcutaneous injection of 1-2 x 10^6 promastigotes in a small volume (e.g., 50 µL) into the hind footpad.[6]
-
-
Compound Preparation and Dosing:
-
As in the VL model, a dose-ranging study is necessary.
-
Formulate the compound for the intended route of administration (e.g., oral, intraperitoneal, or topical).
-
-
Treatment Regimen:
-
Allow lesions to develop (typically 3-4 weeks post-infection).
-
Once lesions are measurable, randomize mice into treatment groups.
-
Administer the compound daily for a specified period (e.g., 2-4 weeks).
-
-
Efficacy Assessment:
Data Presentation and Interpretation
Quantitative data from in vivo studies should be clearly structured to allow for robust comparison between treatment groups.
Visceral Leishmaniasis Data
| Treatment Group | Dose (mg/kg) | Mean Spleen Weight (g) ± SD | Mean Liver Weight (g) ± SD | Spleen LDU ± SD | Liver LDU ± SD | % Inhibition (Spleen) | % Inhibition (Liver) |
| Vehicle Control | - | 0 | 0 | ||||
| This compound | X | ||||||
| This compound | Y | ||||||
| Positive Control | Z |
Table 2: Template for presenting data from a visceral leishmaniasis efficacy study.
Cutaneous Leishmaniasis Data
| Treatment Group | Dose (mg/kg) | Initial Lesion Size (mm) ± SD | Final Lesion Size (mm) ± SD | Parasite Load (Footpad) ± SD | Parasite Load (Lymph Node) ± SD | % Reduction in Lesion Size | % Reduction in Parasite Load |
| Vehicle Control | - | 0 | 0 | ||||
| This compound | X | ||||||
| This compound | Y | ||||||
| Positive Control | Z |
Table 3: Template for presenting data from a cutaneous leishmaniasis efficacy study.
Potential Mechanism of Action and Signaling Pathways
This compound is part of a series of compounds identified as inhibitors of Trypanothione Reductase (TR), a critical enzyme in the parasite's defense against oxidative stress.[2][9] Inhibition of TR leads to an accumulation of reactive oxygen species (ROS), ultimately causing parasite death.
Caption: Inhibition of the Trypanothione Reductase Pathway.
By inhibiting TR, this compound disrupts the parasite's ability to neutralize ROS, leading to oxidative damage and cell death. This pathway represents a key target for antileishmanial drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Molecular study for detection the Leishmania donovani in mice tissues | Semantic Scholar [semanticscholar.org]
- 5. New insights into experimental visceral leishmaniasis: Real-time in vivo imaging of Leishmania donovani virulence | PLOS Neglected Tropical Diseases [journals.plos.org]
- 6. Animal Models for the Analysis of Immune Responses to Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro and in vivo anti-parasitic activity of curcumin nanoemulsion on Leishmania major (MRHO/IR/75/ER) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Buparvaquone Nanoformulations for Improved Antileishmanial Bioavailability
Note: "Antileishmanial agent-6" is a placeholder designation. This document utilizes Buparvaquone (BPQ) , a potent hydroxynaphthoquinone antiprotozoal agent, as a representative example to illustrate formulation strategies for improving the bioavailability and therapeutic efficacy of poorly soluble antileishmanial drugs.
Introduction
Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The disease presents in various clinical forms, with visceral leishmaniasis (VL) being the most severe and fatal if left untreated.[1] Current treatment options are hampered by issues such as parenteral administration, high cost, severe side effects, and growing parasite resistance.[2][3] Buparvaquone (BPQ), a drug used in veterinary medicine, has demonstrated significant in vitro activity against Leishmania parasites.[4][5] However, its clinical translation for human leishmaniasis has been unsuccessful primarily due to its high hydrophobicity, leading to poor aqueous solubility and consequently, low oral bioavailability.[6][7]
To overcome these limitations, advanced drug delivery systems, particularly lipid-based nanoformulations, have been developed. These formulations aim to enhance the solubility, dissolution, and absorption of BPQ, thereby improving its bioavailability and therapeutic potential as a non-invasive, oral treatment for leishmaniasis.[6][8] This document provides an overview of these formulations, presents key performance data, and details the experimental protocols for their preparation and evaluation.
Rationale for Buparvaquone Nanoformulation
Buparvaquone is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability but low aqueous solubility.[6] This poor solubility is the rate-limiting step for its absorption from the gastrointestinal tract, resulting in minimal bioavailability after oral administration. Nanoformulation strategies address this challenge by:
-
Increasing Surface Area: Reducing the particle size to the nanometer range dramatically increases the surface area-to-volume ratio, which enhances the dissolution rate.
-
Enhancing Solubility: Encapsulating the hydrophobic drug within a lipid or polymeric matrix can improve its solubilization in gastrointestinal fluids.[2]
-
Targeted Delivery: Nanoformulations can be engineered to target macrophages, the primary host cells for Leishmania amastigotes, thereby increasing drug concentration at the site of infection and reducing systemic toxicity.[8][9]
Common nanoformulations explored for BPQ include Solid Lipid Nanoparticles (SLN), Nanostructured Lipid Carriers (NLC), and Self-Nanoemulsifying Drug Delivery Systems (SNEDDS).[6][9][10]
Data Presentation: Performance of Buparvaquone Formulations
The following tables summarize quantitative data from various studies on BPQ nanoformulations, highlighting their improved physicochemical properties and biological efficacy compared to the free drug.
Table 1: Physicochemical Characteristics of Buparvaquone Nanoformulations
| Formulation Type | Lipid/Excipients | Particle Size (nm) | Polydispersity Index (PDI) | Entrapment Efficiency (%) | Drug Loading (%) | Reference |
|---|---|---|---|---|---|---|
| Solid Lipid Nanoparticles (SLN) | Glyceryl monostearate (GMS), Poloxamer 188 | 650.28 ± 6.75 | ≤ 0.3 | 96.57 ± 0.19 | 24.63 ± 0.04 | [11][12] |
| Nanostructured Lipid Carrier (NLC) - V1 | Not specified | 173.9 ± 1.6 | Not specified | Not specified | Not specified | [10] |
| Nanostructured Lipid Carrier (NLC) - V2 | Not specified | 232.4 ± 1.6 | Not specified | Not specified | Not specified | [10] |
| Self-Nanoemulsifying System (SNEDDS) | Not specified | < 37 nm (reconstituted) | Not specified | > 99 | Not specified | [6][7] |
| Porous Silicon Nanoparticles | Biogenic Silicon | Not specified | Not specified | > 80 | Not specified |[1] |
Table 2: In Vitro Efficacy of Buparvaquone Formulations
| Formulation Type | Parasite Species | Host Cell | IC₅₀ (µM) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|---|
| Free BPQ | L. infantum (amastigotes) | Peritoneal Macrophages | 1.5 | High (no cytotoxicity detected) | [13] |
| Free BPQ | L. infantum (amastigotes) | Not specified | 0.456 | > 1000 | [2] |
| BPQ-loaded NLCs | L. infantum (amastigotes) | Mouse Peritoneal Macrophages | ~0.9 - 1.4 | > 350 (CC₅₀ > 500 µM) | [2] |
| BPQ-SNEDDS | Not specified | Not specified | < 0.037 | Not specified | [6][7] |
| Liposomal BPQ (BPQ-PS-LP) | L. infantum (amastigotes) | Peritoneal Macrophages | 1.5 | High |[13] |
Table 3: In Vivo Bioavailability and Efficacy in Murine Models
| Formulation Type | Administration Route | Dose | Parasite Load Reduction (%) | Bioavailability Improvement | Reference |
|---|---|---|---|---|---|
| Free BPQ | Oral (20 mg/kg/day) | Failed to treat | - | Baseline | [13] |
| BPQ-NLC (V1) | Oral | 0.3 mg/kg/day for 10 days | 83.4% ± 18.2% (Liver) | 73-fold increased solubility | [10] |
| BPQ-SNEDDS | Oral | Not specified | Near complete inhibition (Spleen), 48-56% (Liver) | 55% increase in plasma AUC₀₋₂₄ | [6][7] |
| BPQ-loaded Silicon Nanoparticles | Intraperitoneal | 2 mg/kg (4 doses) | ~100% (vs. 50% for free BPQ) | Not applicable | [1][14] |
| Liposomal BPQ (BPQ-PS-LP) | Subcutaneous | 0.33 mg/kg/day for 8 days | 89.4% (Spleen), 67.2% (Liver) | Effective at 60-fold lower dose than free BPQ |[13] |
Visualizations: Workflows and Mechanisms
The following diagrams illustrate the experimental workflow, the drug's mechanism of action, and the logic behind nanoformulation.
Caption: Experimental workflow for developing and testing BPQ nanoformulations.
Caption: Proposed mechanism of action of Buparvaquone in Leishmania.
Caption: Logical relationship between challenges and nanoformulation solutions.
Experimental Protocols
The following are detailed protocols for the preparation and evaluation of BPQ formulations, synthesized from methodologies reported in the literature.
Protocol 1: Preparation of Buparvaquone-Loaded Solid Lipid Nanoparticles (SLN)
This protocol is based on the melt-emulsification and high-pressure homogenization method.[9][15]
5.1 Materials
-
Buparvaquone (BPQ) powder
-
Glyceryl monostearate (GMS) (Solid lipid)
-
Poloxamer 188 (Lutrol® F68) (Surfactant)
-
Deionized water
-
Magnetic stirrer with heating plate
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
High-pressure homogenizer (HPH)
-
Ice bath
5.2 Procedure
-
Preparation of Lipid Phase: Weigh the required amounts of GMS (e.g., 50 mg) and BPQ (e.g., 10 mg). Heat the GMS in a glass beaker on a heating plate to approximately 75-80°C (at least 5°C above the lipid's melting point) until a clear, molten liquid is formed.
-
Drug Dissolution: Add the BPQ powder to the molten GMS. Stir continuously with a magnetic stirrer for 20-30 minutes until the drug is fully dissolved, forming a clear drug-lipid mixture.[9]
-
Preparation of Aqueous Phase: In a separate beaker, dissolve Poloxamer 188 (e.g., 1-2% w/v) in deionized water. Heat this aqueous surfactant solution to the same temperature as the lipid phase (75-80°C).
-
Pre-emulsification: Pour the hot lipid phase into the hot aqueous phase under continuous stirring using a high-shear homogenizer at ~8,000-10,000 rpm for 5-10 minutes. This forms a coarse oil-in-water pre-emulsion.[9]
-
High-Pressure Homogenization: Immediately transfer the hot pre-emulsion to a high-pressure homogenizer pre-heated to the same temperature. Homogenize the emulsion for several cycles (e.g., 3-5 cycles) at a high pressure (e.g., 500-1500 bar).
-
Nanoparticle Formation: Transfer the resulting hot nanoemulsion to a beaker placed in an ice bath and stir gently until it cools down to room temperature. The solidification of the lipid droplets leads to the formation of solid lipid nanoparticles.
-
Storage: Store the final SLN dispersion at 4°C for further analysis.
Protocol 2: In Vitro Antileishmanial Activity (Intracellular Amastigote Assay)
This protocol determines the 50% inhibitory concentration (IC₅₀) of the formulation against the clinically relevant intracellular amastigote stage of Leishmania.[3][16][17][18]
5.3 Materials
-
THP-1 human monocytic cell line or murine peritoneal macrophages
-
Leishmania donovani (or other relevant species) promastigotes
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
BPQ nanoformulation and free BPQ (dissolved in DMSO)
-
Amphotericin B (positive control)
-
96-well clear-bottom black plates
-
Giemsa stain or a DNA-binding fluorescent dye (e.g., DAPI)
-
Microplate reader or high-content imaging system
5.4 Procedure
-
Macrophage Seeding: Seed THP-1 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in complete RPMI medium.
-
Differentiation (for THP-1): Add PMA to a final concentration of 50-100 ng/mL and incubate for 48-72 hours at 37°C, 5% CO₂ to allow differentiation into adherent, macrophage-like cells. Wash the wells with fresh medium to remove PMA.
-
Infection: Infect the adherent macrophages with late-stage (stationary phase) L. donovani promastigotes at a parasite-to-cell ratio of 10:1.
-
Incubation: Incubate the plate for 24 hours at 37°C to allow phagocytosis of promastigotes and their transformation into intracellular amastigotes.
-
Removal of Extracellular Parasites: After incubation, gently wash the wells three times with warm RPMI medium to remove any non-phagocytosed promastigotes.
-
Drug Treatment: Add fresh medium containing serial dilutions of the BPQ nanoformulation, free BPQ, Amphotericin B, and a vehicle control (empty nanoparticles/DMSO).
-
Incubation: Incubate the treated plates for another 72 hours at 37°C.
-
Quantification:
-
Microscopy Method: Fix the cells with methanol, stain with Giemsa, and manually count the number of amastigotes per 100 macrophages under a light microscope.
-
High-Content Imaging Method: Fix the cells, stain nuclei of both host cells and parasites with a fluorescent dye like DAPI, and use an automated imaging system to quantify the number of infected cells and the number of amastigotes per cell.[3]
-
-
Data Analysis: Calculate the percentage of parasite inhibition relative to the vehicle control. Plot the inhibition percentage against the drug concentration and determine the IC₅₀ value using a non-linear regression model.
Protocol 3: In Vivo Bioavailability and Efficacy Study in a Murine Model
This protocol evaluates the pharmacokinetic profile and therapeutic efficacy of the BPQ formulation in BALB/c mice infected with L. donovani.[1][19]
5.5 Materials
-
Female BALB/c mice (6-8 weeks old)
-
Leishmania donovani amastigotes or stationary-phase promastigotes
-
BPQ nanoformulation, free BPQ suspension
-
Miltefosine or Amphotericin B (positive control)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillaries)
-
Tissue homogenizer
-
LC-MS/MS system for drug quantification
5.6 Procedure
-
Infection: Infect mice via intravenous (tail vein) injection with 1-2 x 10⁷ L. donovani amastigotes (or promastigotes). The infection is typically allowed to establish for 2-4 weeks.
-
Grouping and Treatment: Randomly divide the infected mice into groups (n=5-6 per group):
-
Group 1: Untreated (Infected Control)
-
Group 2: Free BPQ suspension (e.g., 10 mg/kg/day)
-
Group 3: BPQ Nanoformulation (e.g., 10 mg/kg/day)
-
Group 4: Positive Control (e.g., Miltefosine)
-
-
Administer treatments orally via gavage daily for 5 or 10 consecutive days.[6]
5.7 Pharmacokinetic Arm
-
On the first day of treatment, collect blood samples from a separate cohort of treated mice at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) via tail-nick or retro-orbital bleeding.
-
Process blood to obtain plasma and store at -80°C.
-
Quantify the concentration of BPQ in plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cₘₐₓ, Tₘₐₓ, and Area Under the Curve (AUC).
5.8 Efficacy Arm
-
At the end of the treatment period (e.g., 24-48 hours after the last dose), euthanize the mice.
-
Aseptically remove the liver and spleen and weigh them.
-
Prepare tissue homogenates and create Giemsa-stained impression smears.
-
Determine the parasite burden by microscopy, expressed as Leishman-Donovan Units (LDU): (Number of amastigotes / Number of host cell nuclei) x organ weight in mg.
-
Calculate the percentage of parasite inhibition for each treatment group relative to the untreated control group.
Conclusion
The development of nanoformulations for Buparvaquone represents a highly promising strategy to overcome the significant bioavailability challenges that have hindered its clinical use for leishmaniasis. Data from numerous studies consistently demonstrate that formulations such as SLNs, NLCs, and SNEDDS can dramatically improve the drug's solubility, dissolution, and absorption, leading to enhanced in vivo efficacy in animal models.[6][10][20] These advanced delivery systems have successfully reduced parasite burden in the liver and spleen at significantly lower doses than the free drug, paving the way for a potential, cost-effective oral therapy for this devastating neglected disease.[1][7] Further research and clinical evaluation are warranted to translate these findings into a viable treatment for human leishmaniasis.
References
- 1. journals.plos.org [journals.plos.org]
- 2. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 3. An Image-Based High-Content Screening Assay for Compounds Targeting Intracellular Leishmania donovani Amastigotes in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buparvaquone - Wikipedia [en.wikipedia.org]
- 5. Buparvaquone is active against Neospora caninum in vitro and in experimentally infected mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Orally Bioavailable and Effective Buparvaquone Lipid-Based Nanomedicines for Visceral Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Applications of Nanomaterials in Leishmaniasis: A Focus on Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buparvaquone loaded solid lipid nanoparticles for targeted delivery in theleriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oral administration of buparvaquone nanostructured lipid carrier enables in vivo activity against Leishmania infantum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Shape mediated splenotropic delivery of buparvaquone loaded solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effectiveness of liposomal buparvaquone in an experimental hamster model of Leishmania (L.) infantum chagasi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biogenic nanoporous silicon carrier improves the efficacy of buparvaquone against resistant visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Comparison of a High-Throughput High-Content Intracellular Leishmania donovani Assay with an Axenic Amastigote Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Novel Leishmania major Amastigote Assay in 96-Well Format for Rapid Drug Screening and Its Use for Discovery and Evaluation of a New Class of Leishmanicidal Quinolinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Parasite Rescue and Transformation Assay for Antileishmanial Screening Against Intracellular Leishmania donovani Amastigotes in THP1 Human Acute Monocytic Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vivo studies on the antileishmanial activity of buparvaquone and its prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. dspace.ceu.es [dspace.ceu.es]
Application Notes & Protocols for Assessing Parasite Load in Response to Antileishmanial Agent-6
Introduction
Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. The development of new therapeutic agents is a global health priority. "Antileishmanial agent-6" represents a novel compound under investigation for its efficacy against Leishmania. A critical step in the evaluation of any potential antileishmanial drug is the accurate quantification of parasite load in both in vitro and in vivo models. This document provides detailed protocols for assessing the impact of this compound on Leishmania parasite burden, tailored for researchers, scientists, and drug development professionals. The methodologies described herein are standard and widely accepted in the field of leishmaniasis research.
The primary methods for quantifying Leishmania parasites include the Limiting Dilution Assay (LDA), Quantitative Polymerase Chain Reaction (qPCR), and direct microscopic counting of amastigotes.[1][2] Each method offers distinct advantages and is suited for different experimental contexts. LDA is considered a gold standard for quantifying viable parasites, while qPCR is highly sensitive and rapid for detecting parasite DNA.[2] Microscopic counting provides a direct measure of intracellular parasite burden in infected host cells.[3][4]
Experimental Protocols
In Vitro Assessment of Antileishmanial Activity
This protocol outlines the steps to determine the efficacy of this compound against the intracellular amastigote stage of Leishmania, which is the clinically relevant form of the parasite.
1.1. Macrophage Infection and Treatment
-
Cell Culture: Culture peritoneal macrophages from BALB/c mice or a macrophage cell line (e.g., J774A.1) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Infection: Seed macrophages in 96-well plates and allow them to adhere. Infect the macrophages with Leishmania promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Treatment: After incubation, wash the cells to remove non-phagocytosed promastigotes. Add fresh medium containing various concentrations of this compound. Include a positive control (e.g., Amphotericin B) and a negative control (vehicle).
-
Incubation: Incubate the treated, infected macrophages for 48-72 hours.
1.2. Microscopic Quantification of Intracellular Amastigotes
The manual counting of intracellular parasites is a fundamental method for assessing the effectiveness of an antileishmanial drug in vitro.[3][4]
-
Fixation and Staining: After treatment, wash the cells, fix them with methanol, and stain with Giemsa.
-
Counting: Using a light microscope at 100x magnification, count the number of amastigotes per 100 macrophages for each treatment condition.
-
Data Analysis: Calculate the percentage of infected macrophages and the average number of amastigotes per macrophage. The results can be expressed as an Infection Index: (% Infected Macrophages × Average number of amastigotes per macrophage). Determine the EC50 value of this compound.
Caption: Logical flow for in vivo efficacy testing of an antileishmanial agent.
Data Presentation
The efficacy of this compound should be summarized in clear, tabular formats to allow for easy comparison and interpretation.
Table 1: In Vitro Efficacy of this compound against Intracellular Amastigotes
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | [Insert Value] | [Insert Value] | [Insert Value] |
| Amphotericin B (Control) | [Insert Value] | [Insert Value] | [Insert Value] |
EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration.
Table 2: In Vivo Efficacy of this compound in BALB/c Mice
| Treatment Group | Lesion Size (mm ± SD) at Day X | Parasite Load (LDA) in Lesion (log10 parasites/g ± SD) | Parasite Load (qPCR) in Spleen (parasites/mg ± SD) |
| Vehicle Control | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound (Dose 1) | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound (Dose 2) | [Insert Value] | [Insert Value] | [Insert Value] |
| Positive Control | [Insert Value] | [InsertValue] | [Insert Value] |
SD: Standard Deviation.
The protocols detailed in this document provide a robust framework for the comprehensive evaluation of "this compound". By employing a combination of in vitro and in vivo assays and utilizing complementary techniques for parasite load quantification, researchers can obtain reliable and reproducible data to assess the therapeutic potential of this novel compound. The selection of the most appropriate quantification method will depend on the specific research question, available resources, and the stage of drug development.
References
- 1. Parasite Burden Measurement in the Leishmania major Infected Mice by Using the Direct Fluorescent Microscopy, Limiting Dilution Assay, and Real-Time PCR Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Parasite Burden Using Real-Time Polymerase Chain Reaction Assay and Limiting Dilution Assay in Leishmania major Infected Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Detection and counting of Leishmania intracellular parasites in microscopy images [frontiersin.org]
- 4. Detection and counting of Leishmania intracellular parasites in microscopy images - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of "Antileishmanial agent-6"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leishmaniasis remains a significant global health challenge, with current treatments hampered by toxicity, resistance, and high costs. The discovery of novel, effective, and safe antileishmanial agents is therefore a critical priority. High-throughput screening (HTS) plays a pivotal role in identifying new chemical entities with therapeutic potential. "Antileishmanial agent-6" (also referred to as compound 8m) has emerged as a potent inhibitor of Leishmania donovani, the causative agent of visceral leishmaniasis. These application notes provide a comprehensive overview and detailed protocols for the utilization of "this compound" in HTS campaigns to identify and characterize new antileishmanial compounds.
"this compound": A Profile
"this compound" is a potent small molecule with demonstrated activity against Leishmania donovani. It serves as an excellent positive control in antileishmanial HTS assays and as a reference compound for structure-activity relationship (SAR) studies.
Quantitative Data Summary
The following table summarizes the known biological activity of "this compound".
| Compound Name | Target Organism | Assay Type | IC50 (µM) | Cytotoxicity (CC50 in L-6 cells, µM) | Selectivity Index (SI = CC50/IC50) |
| This compound (compound 8m) | Leishmania donovani | Amastigote | 0.54 | 10.2 | 18.89 |
High-Throughput Screening Workflow
The successful implementation of an HTS campaign for the discovery of novel antileishmanial compounds involves a multi-step process, from primary screening to hit confirmation and lead optimization.
Caption: A generalized workflow for a high-throughput screening campaign for antileishmanial drug discovery.
Experimental Protocols
The following protocols describe a fluorescence-based HTS assay for screening compounds against the intracellular amastigote stage of Leishmania donovani. "this compound" should be used as a positive control.
Protocol 1: High-Content Imaging-Based Assay for L. donovani Amastigotes
This protocol is adapted from established high-content screening methodologies for intracellular Leishmania.[1]
1. Materials and Reagents:
-
Leishmania donovani promastigotes
-
Human monocytic cell line (e.g., THP-1)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA)
-
384-well black, clear-bottom assay plates
-
Compound library, "this compound" (positive control), Amphotericin B (positive control), and DMSO (negative control)
-
DNA stain (e.g., Hoechst 33342)
-
Automated confocal microscope or high-content imaging system
2. Cell Culture and Differentiation:
-
Culture L. donovani promastigotes in appropriate medium at 26°C.
-
Culture THP-1 cells in RPMI-1640 with 10% FBS at 37°C in a 5% CO2 incubator.
-
To differentiate THP-1 monocytes into macrophages, seed the cells in 384-well plates at a density of 2 x 10^4 cells/well in the presence of 50 ng/mL PMA for 48 hours.
-
After differentiation, wash the cells to remove PMA.
3. Infection of Macrophages:
-
Infect the differentiated THP-1 macrophages with stationary phase L. donovani promastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:macrophage).
-
Incubate the infected cells for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Wash the wells to remove extracellular parasites.
4. Compound Addition and Incubation:
-
Prepare serial dilutions of the test compounds and "this compound".
-
Add the compounds to the infected cells. The final DMSO concentration should not exceed 0.5%.
-
Include wells with Amphotericin B as a positive control and DMSO as a negative control.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
5. Staining and Imaging:
-
After incubation, fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Stain the cells with a DNA-specific dye such as Hoechst 33342 to visualize the nuclei of both host cells and intracellular amastigotes.
-
Acquire images using an automated confocal microscope or a high-content imaging system.
6. Data Analysis:
-
Use image analysis software to quantify the number of host cells and the number of intracellular amastigotes per cell.
-
Calculate the infection rate and the number of amastigotes per infected cell.
-
Determine the IC50 value for each compound by plotting the percentage of parasite inhibition against the compound concentration.
Potential Signaling Pathway in Leishmania
While the specific molecular target of "this compound" is not yet elucidated, several key pathways in Leishmania are known to be essential for parasite survival and are considered prime targets for drug development. The sterol biosynthesis pathway is a particularly attractive target due to its differences from the mammalian cholesterol biosynthesis pathway.
Caption: A simplified diagram of the Leishmania ergosterol biosynthesis pathway, a potential target for antileishmanial agents.
Disclaimer
These protocols and application notes are intended for guidance and may require optimization based on specific laboratory conditions, equipment, and cell lines. It is recommended to perform initial validation experiments to ensure the robustness and reproducibility of the assays. Always adhere to standard laboratory safety procedures.
References
Application Notes and Protocols for Evaluating the Cytotoxicity of Antileishmanial Agent-6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the cytotoxicity of a novel compound, designated here as "Antileishmanial agent-6," against Leishmania parasites and a mammalian host cell line. The following protocols for widely used cytotoxicity assays, data presentation guidelines, and visualizations of relevant biological pathways are designed to ensure robust and reproducible results in the early stages of antileishmanial drug discovery.
Introduction
The development of new therapeutic agents against leishmaniasis requires a thorough evaluation of their efficacy against the parasite and their safety for the host. A critical step in this process is the assessment of cytotoxicity. This involves determining the concentration of the agent that is effective against Leishmania parasites while exhibiting minimal toxicity to mammalian cells. The key metrics for this evaluation are the 50% inhibitory concentration (IC50) against the parasite and the 50% cytotoxic concentration (CC50) against a mammalian cell line. The ratio of these values provides the Selectivity Index (SI), a crucial indicator of the compound's therapeutic potential.[1]
Data Presentation
Quantitative data from cytotoxicity assays should be summarized in a clear and structured format to facilitate comparison between different compounds and experimental conditions.
Table 1: In Vitro Antileishmanial Activity of this compound Against Leishmania donovani Promastigotes
| Compound | IC50 (µM) ± SD |
| This compound | [Insert Value] |
| Miltefosine (Control) | 1.94 ± 0.32 |
| Amphotericin B (Control) | 0.06 ± 0.01 |
Table 2: In Vitro Cytotoxicity of this compound Against Murine Macrophages (J774A.1)
| Compound | CC50 (µM) ± SD |
| This compound | [Insert Value] |
| Miltefosine (Control) | > 80 |
| Amphotericin B (Control) | 29.91 ± 4.2 |
Table 3: Selectivity Index of this compound
| Compound | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| This compound | [From T1] | [From T2] | [Calculated Value] |
| Miltefosine (Control) | 1.94 | > 80 | > 41.2 |
| Amphotericin B (Control) | 0.06 | 29.91 | 498.5 |
Experimental Protocols
Detailed methodologies for key cytotoxicity experiments are provided below.
MTT Assay for Leishmania Promastigote Viability
This protocol determines the viability of Leishmania promastigotes following treatment with this compound by measuring the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
Leishmania promastigotes in logarithmic growth phase
-
Complete culture medium (e.g., M199 or RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microtiter plates
-
Microplate reader (570 nm)
Procedure:
-
Seed 100 µL of Leishmania promastigote suspension (1 x 10^6 cells/mL) into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (negative control) and a reference drug (e.g., Amphotericin B).
-
Incubate the plate at the appropriate temperature for Leishmania culture (e.g., 26°C) for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C in a humidified atmosphere.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of viability relative to the untreated control and determine the IC50 value using a dose-response curve.
Resazurin (AlamarBlue) Assay for Macrophage Cytotoxicity
This protocol assesses the cytotoxicity of this compound on a mammalian cell line (e.g., J774A.1 murine macrophages) using the redox indicator resazurin.
Materials:
-
J774A.1 macrophage cell line
-
Complete culture medium (e.g., DMEM) with 10% FBS
-
This compound stock solution
-
Resazurin sodium salt solution (0.15 mg/mL in PBS, sterile-filtered)
-
96-well black, clear-bottom microtiter plates
-
Fluorescence microplate reader (Excitation: 560 nm, Emission: 590 nm)
Procedure:
-
Seed 100 µL of J774A.1 cell suspension (5 x 10^4 cells/mL) into each well of a 96-well plate and incubate for 24 hours at 37°C with 5% CO2 to allow cell adherence.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a reference cytotoxic agent.
-
Incubate the plate for 48 hours at 37°C with 5% CO2.
-
Add 20 µL of resazurin solution to each well and incubate for 4 hours.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value from a dose-response curve.
Intracellular Amastigote Cytotoxicity Assay
This assay evaluates the efficacy of this compound against the clinically relevant intracellular amastigote stage of the parasite.
Materials:
-
J774A.1 macrophage cell line
-
Leishmania promastigotes (stationary phase)
-
Complete culture medium
-
This compound stock solution
-
Giemsa stain
-
Microscope slides or 96-well plates for imaging
-
Microscope
Procedure:
-
Seed macrophages in a suitable culture vessel (e.g., 24-well plate with coverslips) and allow them to adhere.
-
Infect the macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1.
-
Incubate for 24 hours to allow phagocytosis and transformation of promastigotes into amastigotes.
-
Wash the cells to remove non-phagocytosed parasites.
-
Add fresh medium containing serial dilutions of this compound.
-
Incubate for an additional 72 hours.
-
Fix the cells with methanol and stain with Giemsa.
-
Determine the number of amastigotes per 100 macrophages by microscopic examination.
-
Calculate the percentage of infection and the number of amastigotes per infected cell relative to the untreated control to determine the IC50 value.
Visualizations
Diagrams of key experimental workflows and signaling pathways are provided below to aid in the understanding of the experimental design and potential mechanisms of action.
Caption: Workflow for evaluating the cytotoxicity of this compound.
Caption: Potential signaling pathways affected by this compound.
References
Application Notes and Protocols for Studying Drug Resistance to Antileishmanial Agent-6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for investigating and characterizing resistance to a novel therapeutic candidate, designated here as Antileishmanial Agent-6 (AL-6), in Leishmania parasites. The protocols and methodologies described herein are designed to enable the selection of resistant parasite lines, determine the degree of resistance, and elucidate the underlying molecular and biochemical mechanisms.
Part 1: Induction and Phenotypic Characterization of AL-6 Resistance
A primary step in studying drug resistance is the generation of resistant parasite lines through continuous in vitro drug pressure. This allows for comparative studies between susceptible (wild-type) and resistant parasites.
Protocol: In Vitro Induction of AL-6 Resistance in Leishmania Promastigotes
This protocol describes a stepwise method for generating AL-6 resistant Leishmania promastigotes.
Materials:
-
Leishmania species of interest (e.g., L. donovani, L. major)
-
Complete M199 or RPMI-1640 culture medium supplemented with 10-20% heat-inactivated fetal bovine serum (FBS)
-
This compound (AL-6) of known concentration
-
96-well microtiter plates
-
Spectrophotometer or fluorometer for viability assays
-
Hemocytometer or automated cell counter
Procedure:
-
Determine Initial Susceptibility (IC50): Culture wild-type (WT) Leishmania promastigotes and perform a dose-response assay to determine the 50% inhibitory concentration (IC50) of AL-6.[1][2]
-
Initiate Drug Pressure: Start by culturing WT promastigotes in a medium containing AL-6 at a sub-lethal concentration (e.g., 0.5 x IC50).
-
Stepwise Increase in Drug Concentration: Once the parasites adapt and resume normal growth (typically after 2-3 passages), double the concentration of AL-6 in the culture medium.
-
Monitor Growth: Continuously monitor the parasite growth rate. If a significant decrease in viability is observed, maintain the current drug concentration until the growth rate recovers.
-
Repeat Incremental Increases: Continue this stepwise increase in AL-6 concentration over several weeks to months.[3]
-
Isolate Resistant Population: After achieving growth in a significantly higher concentration of AL-6 (e.g., 10-20 times the initial IC50), the parasite population is considered resistant.
-
Clonal Selection: It is advisable to derive clonal populations from the resistant line by single-cell cloning to ensure a homogenous population for subsequent experiments.
-
Stability of Resistance: To determine if the resistance phenotype is stable, culture the resistant line in the absence of AL-6 for several passages and then re-determine the IC50.
Protocol: Promastigote and Amastigote Susceptibility Assays
Determining the IC50 in both the promastigote (insect stage) and amastigote (mammalian stage) forms of the parasite is crucial, as the latter is the clinically relevant form.[4]
A. Promastigote Susceptibility Assay
Materials:
-
Log-phase Leishmania promastigotes (WT and AL-6 resistant)
-
Complete culture medium
-
AL-6 serial dilutions
-
96-well plates
-
Resazurin-based viability reagent (e.g., AlamarBlue) or MTT
-
Plate reader
Procedure:
-
Seed log-phase promastigotes into 96-well plates at a density of 1 x 10^6 cells/mL.
-
Add serial dilutions of AL-6 to the wells. Include a no-drug control.
-
Incubate for 48-72 hours at the appropriate temperature (e.g., 26°C for L. donovani).
-
Add the viability reagent (e.g., Resazurin) and incubate for another 4-24 hours.[2]
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the drug concentration.
B. Intracellular Amastigote Susceptibility Assay
Materials:
-
Macrophage cell line (e.g., THP-1, J774) or primary peritoneal macrophages
-
Stationary-phase Leishmania promastigotes (WT and AL-6 resistant)
-
RPMI-1640 medium with 10% FBS
-
AL-6 serial dilutions
-
Giemsa stain
-
Microscope
Procedure:
-
Seed macrophages in a 24-well plate with coverslips and allow them to adhere. For THP-1 cells, differentiate them into macrophages using PMA.
-
Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1.[3]
-
Incubate for 12-24 hours to allow for phagocytosis.
-
Wash the wells to remove extracellular promastigotes.
-
Add fresh medium containing serial dilutions of AL-6. Include a no-drug control.
-
Incubate for 48-72 hours at 37°C with 5% CO2.
-
Fix the cells on the coverslips with methanol and stain with Giemsa.
-
Determine the number of amastigotes per 100 macrophages for each drug concentration by light microscopy.
-
Calculate the IC50 value, which is the concentration of AL-6 that reduces the parasite burden by 50% compared to the untreated control.[1]
Data Presentation: Susceptibility Profiles
Summarize the IC50 values in a table to clearly present the resistance profile of the generated cell line.
| Parasite Line | Stage | IC50 of AL-6 (µM) ± SD | Resistance Index (RI) |
| Wild-Type | Promastigote | 1.5 ± 0.2 | - |
| AL-6 Resistant | Promastigote | 35.2 ± 3.1 | 23.5 |
| Wild-Type | Amastigote | 0.8 ± 0.1 | - |
| AL-6 Resistant | Amastigote | 18.5 ± 2.5 | 23.1 |
Resistance Index (RI) = IC50 of resistant line / IC50 of wild-type line.
Part 2: Elucidating Mechanisms of Resistance to AL-6
Once a resistant phenotype is confirmed, the next step is to investigate the molecular mechanisms responsible. Common mechanisms of drug resistance in Leishmania include reduced drug uptake, increased drug efflux, modification of the drug target, and metabolic alterations.[1][5]
Workflow for Investigating Resistance Mechanisms
The following diagram illustrates a logical workflow for dissecting the mechanisms of resistance to AL-6.
References
- 1. Frontiers | Tackling Drug Resistance and Other Causes of Treatment Failure in Leishmaniasis [frontiersin.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Leishmania donovani Develops Resistance to Drug Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluating drug resistance in visceral leishmaniasis: the challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
"Antileishmanial agent-6" solubility issues and solutions
Welcome to the technical support center for Antileishmanial Agent-6. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common experimental hurdles, with a specific focus on solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an experimental therapeutic compound with demonstrated activity against Leishmania parasites. Its precise mechanism of action is believed to involve the disruption of critical signaling pathways within the parasite, potentially interfering with lipid metabolism and inducing apoptosis-like cell death.[1][2] Many antileishmanial drugs function by targeting parasite-specific metabolic pathways or cellular components.[1][3]
Q2: I'm observing poor solubility of this compound in aqueous buffers. Is this a known issue?
A2: Yes, poor aqueous solubility is a common challenge with many novel therapeutic candidates, including a number of antileishmanial compounds.[4][5] For instance, a novel 3-nitroimidazo[1,2-a]pyridine derivative showed a thermodynamic solubility of only 1.4 µM.[4] Similarly, the promising antileishmanial candidate JNII40_base exhibited a low kinetic solubility of 6.35 ± 0.63 µM in water at pH 7.4.[6] These issues can hinder the development of effective oral and parenteral formulations.
Q3: What are the initial steps I should take to address the poor solubility of this compound?
A3: A systematic approach is recommended. Start by accurately determining the thermodynamic solubility in various pharmaceutically relevant buffers. Subsequently, you can explore several strategies to enhance solubility, such as pH adjustment (for ionizable compounds), the use of co-solvents, or complexation with cyclodextrins.[7][8][9]
Q4: Can salt formation improve the solubility of this compound?
A4: If this compound possesses ionizable functional groups (acidic or basic), salt formation is a highly effective and common strategy to enhance aqueous solubility and dissolution rates.[7] For example, the hydrochloride salt of the antileishmanial drug JNII40 (JNII40_HCl) demonstrated significantly higher water solubility (194 ± 19 µM) compared to its base form (6.35 ± 0.63 µM).
Q5: Are there more advanced formulation strategies to overcome solubility issues?
A5: Absolutely. For challenging compounds, advanced techniques such as the preparation of amorphous solid dispersions, lipid-based formulations (e.g., Self-Emulsifying Drug Delivery Systems or SEDDS), and particle size reduction (micronization or nanosuspensions) can be employed.[5][8][10] These methods can significantly improve the dissolution rate and oral bioavailability of poorly soluble drugs.[5][8]
Troubleshooting Guides
Issue: Inconsistent results in in vitro cell-based assays due to compound precipitation.
Possible Cause: The concentration of this compound used in the assay exceeds its solubility limit in the cell culture medium. Many organic compounds are initially dissolved in DMSO, and subsequent dilution into aqueous media can cause them to precipitate.[11]
Solutions:
-
Determine Solubility in Assay Medium: Before conducting extensive experiments, determine the kinetic solubility of this compound in the specific cell culture medium you are using.
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in the assay is as low as possible (typically <0.5%) to minimize its effect on both the cells and compound solubility.
-
Use of Solubilizing Excipients: Consider the use of non-toxic, pharmaceutically acceptable solubilizing agents like cyclodextrins (e.g., HP-β-CD) or non-ionic surfactants (e.g., Tween® 80) in the assay medium.[12][13]
-
Sonication: Briefly sonicate the final solution before adding it to the cells to help dissolve any microscopic precipitates.
Issue: Low and variable oral bioavailability in preclinical animal models.
Possible Cause: The poor aqueous solubility of this compound is limiting its dissolution in the gastrointestinal tract, leading to poor absorption.[5][6]
Solutions:
-
Formulation with Co-solvents: For initial in vivo screening, formulating this compound in a mixture of co-solvents such as polyethylene glycol 400 (PEG400), propylene glycol, and water can be a viable approach.[13]
-
Lipid-Based Formulations: Incorporating the compound into lipid-based systems like SEDDS can significantly enhance oral absorption by presenting the drug in a solubilized form.[8][10]
-
Amorphous Solid Dispersions: Creating a solid dispersion of this compound with a hydrophilic polymer can improve its dissolution rate and extent of absorption.[8][14]
-
Particle Size Reduction: Micronization or the formation of a nanosuspension can increase the surface area of the drug particles, thereby enhancing the dissolution velocity according to the Noyes-Whitney equation.[9]
Quantitative Data Summary
The following tables summarize solubility data for representative antileishmanial compounds and the impact of different formulation strategies.
Table 1: Solubility of Selected Antileishmanial Compounds
| Compound | Solvent/Medium | Solubility (µM) | Reference |
| Hit B (3-nitroimidazo[1,2-a]pyridine) | Aqueous Buffer | 1.4 | [4] |
| S-4 (2-(2-methylquinolin-4-ylamino)-N-phenylacetamide) | PBS (pH 7.4) | 299.70 | [11] |
| JNII40_base | Water (pH 7.4) | 6.35 ± 0.63 | [6] |
| JNII40_HCl | Water (pH 7.4) | 194 ± 19 | [6] |
Table 2: Effect of Formulation on Solubility Enhancement
| Formulation Strategy | Example Drug | Fold Increase in Solubility | Reference |
| Salt Formation (HCl salt) | JNII40 | ~30-fold | [6] |
| Use of Surfactant (0.6% Polysorbate 80) | JNII40_base | ~22-fold (at 10 min) | [6] |
| Amine/Amide/Urea Functionality | 2-nitroimidazooxazine derivatives | Up to 53-fold | [15] |
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired buffer (e.g., Phosphate Buffered Saline, pH 7.4) in a glass vial.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Quantification: Carefully collect an aliquot of the clear supernatant and dilute it with an appropriate solvent. Quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 2: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)
-
Dissolution: Dissolve a specific ratio of this compound and a hydrophilic polymer (e.g., polyvinylpyrrolidone K30, HPMC) in a common volatile solvent (e.g., methanol, acetone).
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This should be done at a controlled temperature to avoid thermal degradation.
-
Drying: Further dry the resulting solid film/powder in a vacuum oven for 24 hours to remove any residual solvent.
-
Characterization: Characterize the resulting solid dispersion for its amorphous nature using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).
-
Dissolution Testing: Perform dissolution studies to compare the release profile of the solid dispersion with the pure crystalline drug.
Visualizations
Caption: Workflow for addressing solubility issues of this compound.
References
- 1. Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Miltefosine - Wikipedia [en.wikipedia.org]
- 3. Molecular Mechanisms of Drug Resistance in Leishmania spp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. Development and Characterization of a New Oral Antileishmanial Bis(pyridine-2-Carboxamidine) Drug Through Innovative Dissolution Testing in Biorelevant Media Combined with Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. ijmsdr.org [ijmsdr.org]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of drug-like properties of a novel antileishmanial compound: In vitro absorption, distribution, metabolism, and excretion studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 13. Antileishmanial agent-5 | Parasite | 2922333-29-5 | Invivochem [invivochem.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
"Antileishmanial agent-6" improving stability in culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Antileishmanial Agent-6, focusing on improving its stability in culture media for consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is readily soluble in Dimethyl Sulfoxide (DMSO). For in vitro assays, it is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed 1% to avoid solvent-related cytotoxicity.[1]
Q2: My this compound solution appears cloudy or has precipitated after dilution in culture media. What should I do?
A2: Cloudiness or precipitation can occur due to several factors, including the concentration of the agent, the pH of the medium, and the presence of certain media components.[2] It is recommended to prepare fresh dilutions for each experiment. If the problem persists, consider testing the solubility of the compound in your specific culture medium by preparing a dilution, allowing it to stand for a few hours, and then centrifuging it. Measuring the concentration of the supernatant via an analytical method like HPLC can determine the amount that remains in solution.[3]
Q3: How stable is this compound in culture media at 37°C?
A3: The stability of this compound can be time and temperature-dependent. For prolonged experiments, it is advisable to determine its stability under your specific assay conditions (time, temperature, medium, etc.) using an analytical method such as HPLC.[3] Some compounds may show reduced activity over a 72-hour period without renewal of the culture medium.[1]
Q4: Can I pre-mix this compound in bulk culture media for multiple experiments?
A4: Due to the potential for degradation and precipitation over time, it is generally not recommended to store this compound in culture media for extended periods.[4] Freshly prepared solutions are optimal for ensuring consistent activity and reliable results.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution in media | - Exceeding solubility limit.- Interaction with media components (e.g., salts, metals).[2]- pH of the media.[2] | - Prepare a more dilute stock solution.- Test solubility in different culture media.- Adjust the pH of the media if possible without affecting cell viability.[2]- Remove or substitute potentially problematic media components like certain metal sources if identified as the cause.[2] |
| Inconsistent IC50 values between experiments | - Degradation of the compound in stock solution or culture media.- Variability in cell culture conditions. | - Prepare fresh stock solutions and dilutions for each experiment.- Perform a stability test of the compound under your specific experimental conditions using HPLC.[3]- Standardize cell seeding density and incubation times. |
| Loss of antileishmanial activity over time | - Chemical degradation of this compound. | - Minimize the exposure of the compound to light and elevated temperatures.- Consider renewing the culture medium with freshly diluted compound for longer incubation periods. |
| High background noise or artifacts in assays | - Precipitation of the compound interfering with readout (e.g., colorimetric assays). | - Visually inspect plates for precipitation before adding assay reagents.- Centrifuge plates and use the supernatant for analysis if applicable.[3] |
Experimental Protocols
Protocol 1: Assessment of this compound Solubility in Culture Media
Objective: To determine the maximum soluble concentration of this compound in a specific culture medium.
Methodology:
-
Prepare a stock solution of this compound in DMSO.
-
Create a series of dilutions of the stock solution in the desired culture medium (e.g., RPMI 1640).
-
Incubate the dilutions under standard cell culture conditions (e.g., 37°C, 5% CO2) for a period representative of your planned experiment (e.g., 24, 48, 72 hours).
-
After incubation, centrifuge the samples to pellet any precipitate.[3]
-
Carefully collect the supernatant.
-
Quantify the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[3]
-
The highest concentration that shows no significant loss from the nominal concentration is considered the limit of solubility under those conditions.
Protocol 2: Stability Assessment of this compound in Culture Media using HPLC
Objective: To evaluate the chemical stability of this compound in culture medium over time.
Methodology:
-
Prepare a solution of this compound in the chosen culture medium at a concentration relevant to your experiments.
-
Incubate the solution under the same conditions as your antileishmanial assays (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 0, 4, 8, 24, 48, 72 hours), take an aliquot of the solution.
-
Immediately analyze the concentration of the parent compound in the aliquot using a validated HPLC method.[3]
-
Plot the concentration of this compound as a function of time to determine its degradation rate and half-life in the culture medium.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. Antileishmanial Aminopyrazoles: Studies into Mechanisms and Stability of Experimental Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability of Ready-to-Use and Laboratory-Prepared Culture Media | Kuleshova | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
"Antileishmanial agent-6" reducing off-target effects in cell-based assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing "Antileishmanial agent-6," a representative novel compound, in cell-based assays. The information is designed to help mitigate off-target effects and ensure data accuracy.
Frequently Asked Questions (FAQs)
Q1: My this compound shows high cytotoxicity against host cells (e.g., macrophages). What does this mean and how can I address it?
A1: High cytotoxicity indicates that the agent may be causing significant damage to mammalian cells, which is a major concern for therapeutic potential. This can manifest as a low Selectivity Index (SI), which is the ratio of the cytotoxic concentration (CC50) in a host cell line to the effective concentration (IC50) against the parasite. A low SI suggests potential off-target effects.
To address this, consider the following:
-
Confirm the finding: Repeat the cytotoxicity assay using a different method (e.g., LDH release assay in addition to an MTT assay) to rule out assay-specific artifacts.
-
Use different host cells: Test the agent against a panel of relevant host cell lines (e.g., primary macrophages, THP-1, J774) to determine if the cytotoxicity is cell-type specific.[1]
-
Structure-Activity Relationship (SAR) studies: If you are in the process of developing the compound, consider synthesizing and testing analogs to identify modifications that reduce host cell toxicity while maintaining or improving antileishmanial activity.
Q2: The IC50 value of my this compound is high against Leishmania promastigotes. Does this mean the compound is not a good candidate?
A2: Not necessarily. While a high IC50 against promastigotes might indicate lower potency, it's crucial to evaluate the agent against the clinically relevant intracellular amastigote form of the parasite.[2] Some compounds may be more effective against amastigotes, or they may be metabolized into a more active form by the host cell.[3] It is recommended to perform a secondary screening on intramacrophagic amastigotes to confirm activity.[2]
Q3: I am observing inconsistent results in my cell-based assays. What are the common causes?
A3: Inconsistent results can stem from several factors:
-
Cell culture conditions: Ensure consistent cell passage numbers, confluency, and media composition. Variations in serum batches can also affect results.
-
Compound stability: Verify the stability of your this compound in the culture medium over the course of the experiment.
-
Assay variability: Factors like incubation times, reagent concentrations, and plate-to-plate variations can introduce inconsistencies. Implementing robust controls is essential.[4]
-
Parasite infectivity: The ratio of parasites to host cells (multiplicity of infection, MOI) can impact the outcome of amastigote assays.
Q4: How do I determine the mechanism of action of this compound?
A4: Elucidating the mechanism of action is a critical step. Several approaches can be taken:
-
Target-based screening: If you have a hypothesized target, you can perform specific enzymatic or binding assays.
-
Phenotypic screening: Observe morphological changes in the parasite after treatment using microscopy.[5]
-
Biochemical assays: Investigate effects on key parasite pathways, such as mitochondrial function (e.g., measuring mitochondrial membrane potential), reactive oxygen species (ROS) production, or lipid metabolism.[5][6]
-
Omics approaches: Techniques like proteomics can help identify protein targets that interact with your compound.[7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High background in colorimetric/fluorometric assays | Reagent interference with the compound. | Run a control plate with the compound and assay reagents in the absence of cells to check for direct interactions. |
| Low signal-to-noise ratio | Suboptimal assay conditions or low compound potency. | Optimize assay parameters such as cell density, reagent concentration, and incubation time. If potency is low, consider testing higher concentrations if cytotoxicity allows. |
| Discrepancy between promastigote and amastigote activity | The compound may target a pathway specific to one life cycle stage, have poor penetration into host cells, or be a prodrug requiring host cell metabolism. | Investigate host cell uptake of the compound. Test for activity against axenic amastigotes to differentiate between stage-specificity and host cell-mediated effects. |
| Precipitation of the compound in culture medium | Poor solubility of the compound. | Use a suitable solvent like DMSO at a final concentration that is non-toxic to the cells (typically <1%).[3] Sonication or vortexing during preparation may also help. |
Quantitative Data Summary
The following tables provide examples of IC50 (half-maximal inhibitory concentration against Leishmania) and CC50 (half-maximal cytotoxic concentration against host cells) values for various antileishmanial compounds to serve as a reference for your own experimental results.
Table 1: In Vitro Activity and Cytotoxicity of Various Antileishmanial Compounds
| Compound | Leishmania Species | Form | Host Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Reference |
| Compound 4b | L. infantum | Amastigote | PBMCs | 3.4 | >200 | >58.8 | [8] |
| Compound 6j | L. donovani | Amastigote | J774 Macrophages | <6 | >25 | >4.2 | [9] |
| Clioquinol | L. infantum | Amastigote | Murine Macrophages | ~1.88 | 255 | 135.6 | [5][10] |
| Miltefosine | L. donovani | Amastigote | - | ~4.9 | - | - | [11] |
| Amphotericin B | L. donovani | Amastigote | THP-1 | 0.82 | - | - | [4] |
Experimental Protocols
Protocol 1: MTT Assay for Host Cell Cytotoxicity
This protocol is used to assess the cytotoxicity of this compound against a mammalian cell line (e.g., J774 macrophages).
Materials:
-
J774 macrophage cell line
-
Complete DMEM medium (with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., acidified isopropanol)
-
Plate reader
Procedure:
-
Seed J774 cells into a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in 5% CO2.[12]
-
Prepare serial dilutions of this compound in complete DMEM. The final DMSO concentration should not exceed 1%.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium and DMSO as a vehicle control and wells with a known cytotoxic compound as a positive control.
-
Incubate the plate for 48 hours at 37°C in 5% CO2.[12]
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.[12]
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 value using non-linear regression analysis.
Protocol 2: Leishmania Promastigote Viability Assay
This protocol determines the IC50 of this compound against the promastigote stage of Leishmania.
Materials:
-
Leishmania promastigotes in log-phase growth
-
Complete M199 medium
-
This compound stock solution
-
96-well plates
-
Resazurin solution or MTT
-
Plate reader
Procedure:
-
Harvest log-phase promastigotes and adjust the concentration to 1 x 10^6 parasites/mL in fresh M199 medium.
-
Dispense 100 µL of the parasite suspension into the wells of a 96-well plate.
-
Add serial dilutions of this compound to the wells. Include positive (e.g., Amphotericin B) and negative (vehicle) controls.
-
Incubate the plate at 25°C for 72 hours.
-
Add a viability indicator like Resazurin or MTT and incubate according to the manufacturer's instructions.
-
Measure the fluorescence or absorbance using a plate reader.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.
Protocol 3: Intracellular Amastigote Assay
This is a more complex assay to evaluate the efficacy of this compound against the clinically relevant intracellular amastigote stage.
Materials:
-
Macrophage cell line (e.g., THP-1 or primary peritoneal macrophages)
-
Leishmania promastigotes (stationary phase)
-
PMA (for THP-1 differentiation)
-
Giemsa stain
-
Microscope
Procedure:
-
Seed macrophages in a multi-well chamber slide and allow them to adhere. If using THP-1 cells, differentiate them into macrophages using PMA.
-
Infect the macrophages with stationary-phase promastigotes at a multiplicity of infection (MOI) of approximately 10:1 (parasites:macrophage).[9]
-
Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Wash the wells to remove extracellular parasites.
-
Add fresh medium containing serial dilutions of this compound.
-
Incubate for another 48-72 hours.
-
Fix the cells with methanol and stain with Giemsa.
-
Determine the number of amastigotes per 100 macrophages by light microscopy.
-
Calculate the percentage of infection and the number of amastigotes per infected cell. Determine the IC50 value based on the reduction in parasite burden.
Visualizations
Caption: Workflow for antileishmanial drug screening.
Caption: Hypothetical signaling pathway for Agent-6.
Caption: Troubleshooting decision flowchart.
References
- 1. In-depth comparison of cell-based methodological approaches to determine drug susceptibility of visceral Leishmania isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges and Tools for In Vitro Leishmania Exploratory Screening in the Drug Development Process: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antileishmanial High-Throughput Drug Screening Reveals Drug Candidates with New Scaffolds | PLOS Neglected Tropical Diseases [journals.plos.org]
- 4. Antileishmanial High-Throughput Drug Screening Reveals Drug Candidates with New Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antileishmanial Activity, Cytotoxicity and Mechanism of Action of Clioquinol Against Leishmania infantum and Leishmania amazonensis Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro evaluation of antileishmanial activity, mode of action and cellular response induced by vanillin synthetic derivatives against Leishmania species able to cause cutaneous and visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring direct and indirect targets of current antileishmanial drugs using a novel thermal proteomics profiling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Miltefosine - Wikipedia [en.wikipedia.org]
- 12. In vitro activity and mode of action of phenolic compounds on Leishmania donovani | PLOS Neglected Tropical Diseases [journals.plos.org]
"Antileishmanial agent-6" optimizing dosage for animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Antileishmanial agent-6 for animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel synthetic compound. While its exact mechanism is under investigation, preliminary in vitro studies suggest it disrupts the parasite's redox balance by inhibiting trypanothione reductase. It may also modulate the host's immune response by promoting a Th1-type response, potentially through the PI3K/Akt signaling pathway, leading to enhanced nitric oxide production in infected macrophages.[1][2][3]
Q2: Which animal models are recommended for in vivo studies with this compound?
A2: For visceral leishmaniasis (VL), the BALB/c mouse model infected with Leishmania donovani is a well-established and reproducible model to assess efficacy.[4][5] For cutaneous leishmaniasis (CL), C57BL/6 mice infected with Leishmania major are a suitable choice.[6][7][8] The Syrian golden hamster is also an excellent model for VL as it closely mimics human disease progression.[4][9] The choice of model should align with the specific research question and the form of leishmaniasis being studied.
Q3: What is the recommended starting dose for this compound in a murine model?
A3: Based on preliminary in vitro data (IC50) and initial toxicity screens, a starting dose of 10 mg/kg/day administered orally is recommended for efficacy studies in BALB/c mice. Dose-ranging studies from 5 mg/kg to 50 mg/kg are advised to determine the optimal therapeutic window.
Q4: How should this compound be formulated for oral administration in mice?
A4: this compound is sparingly soluble in water. For oral gavage, it is recommended to prepare a suspension in a vehicle of 0.5% (w/v) carboxymethylcellulose (CMC) and 0.1% (v/v) Tween 80 in sterile water. The formulation should be prepared fresh daily and sonicated for 15 minutes to ensure a uniform suspension before administration.
Troubleshooting Guide
Issue 1: High mortality or signs of toxicity observed in the treatment group.
-
Possible Cause: The administered dose may be too close to the maximum tolerated dose (MTD) or the lethal dose (LD50). Animal strain, age, or health status can also influence susceptibility.
-
Troubleshooting Steps:
-
Review Dosage: Immediately reduce the dosage by 50% in subsequent cohorts.
-
Conduct a formal MTD or LD50 study: If not already done, a dose-escalation study is crucial to determine the safety profile.
-
Vehicle Control: Ensure that the vehicle alone is not causing toxicity. Administer the vehicle to a control group under the same conditions.
-
Monitor Clinical Signs: Observe animals for signs of toxicity such as weight loss, ruffled fur, lethargy, or diarrhea. Record these observations daily.
-
Histopathology: At the end of the study, perform histopathological analysis of key organs (liver, kidney, spleen) to identify any signs of organ damage.
-
Issue 2: Lack of efficacy or poor reduction in parasite burden.
-
Possible Cause: The dose may be too low, the treatment duration too short, or the route of administration suboptimal. Poor bioavailability of the compound is also a potential factor.
-
Troubleshooting Steps:
-
Increase Dose: If no toxicity was observed at the current dose, perform a dose-escalation efficacy study.
-
Extend Treatment Duration: Consider extending the treatment period from the standard 5 or 10 days to 14 or 28 days.
-
Alternative Route: While oral administration is preferred for development, initial efficacy studies could compare oral (PO) with intraperitoneal (IP) administration to assess potential bioavailability issues.[10]
-
Pharmacokinetic (PK) Study: Conduct a PK study to determine the concentration of this compound in the plasma and target tissues (liver, spleen) over time. This will reveal if the compound is being absorbed and reaching the site of infection at therapeutic concentrations.
-
Issue 3: High variability in results between animals in the same treatment group.
-
Possible Cause: Inconsistent dosing technique, non-homogenous drug formulation, or variations in the infection load.
-
Troubleshooting Steps:
-
Standardize Dosing Technique: Ensure all personnel are thoroughly trained in the administration technique (e.g., oral gavage) to guarantee consistent delivery of the intended volume.
-
Ensure Formulation Homogeneity: Vigorously vortex or sonicate the drug suspension immediately before dosing each animal to prevent settling of the compound.
-
Verify Infection: Ensure the parasite inoculum is consistent for all animals and that the infection is well-established before starting treatment.
-
Data Presentation
Table 1: In Vitro Activity and Cytotoxicity of this compound
| Parameter | L. donovani (Amastigotes) | Murine Macrophages (J774A.1) | Selectivity Index (SI) |
| IC50 / CC50 (µM) | 1.5 µM | 45 µM | 30 |
| IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration; SI = CC50 / IC50 |
Table 2: Dose-Ranging Efficacy Study of this compound in L. donovani Infected BALB/c Mice
| Treatment Group (Oral, 10 days) | Dose (mg/kg/day) | Parasite Burden Reduction (%) (Liver) | Parasite Burden Reduction (%) (Spleen) |
| Vehicle Control (0.5% CMC) | 0 | 0% | 0% |
| This compound | 5 | 45% | 30% |
| This compound | 10 | 78% | 65% |
| This compound | 25 | 92% | 85% |
| Miltefosine (Reference Drug) | 20 | 95% | 89% |
Table 3: Acute Oral Toxicity Profile of this compound in BALB/c Mice
| Dose (mg/kg) | Number of Animals | Mortality (within 24h) | Clinical Signs of Toxicity |
| 50 | 3 | 0/3 | None observed |
| 100 | 3 | 0/3 | Mild lethargy in 1/3 animals |
| 200 | 3 | 1/3 | Lethargy, ruffled fur |
| 400 | 3 | 3/3 | Severe lethargy, ataxia |
| LD50 (Calculated) | ~250 mg/kg |
Experimental Protocols
Protocol 1: Determination of In Vivo Efficacy in a Murine Model of Visceral Leishmaniasis
-
Animal Model: Female BALB/c mice, 6-8 weeks old.[6]
-
Infection: Infect mice via intravenous (tail vein) injection with 1 x 10^7 Leishmania donovani amastigotes.
-
Treatment Initiation: Begin treatment 7 days post-infection to allow the infection to establish.
-
Drug Administration:
-
Prepare this compound as a suspension in 0.5% CMC / 0.1% Tween 80.
-
Administer the designated dose (e.g., 5, 10, 25 mg/kg) orally via gavage in a volume of 100 µL once daily for 10 consecutive days.[5]
-
Include a vehicle control group and a reference drug group (e.g., Miltefosine at 20 mg/kg).
-
-
Monitoring: Monitor mice daily for clinical signs and body weight.
-
Endpoint: Euthanize mice 24 hours after the last dose.
-
Parasite Burden Quantification:
-
Aseptically remove the liver and spleen and weigh them.
-
Prepare tissue impression smears on glass slides.
-
Stain smears with Giemsa.
-
Determine the number of amastigotes per 500 host cell nuclei under a light microscope.
-
Calculate the Leishman-Donovan Units (LDU) as: (Number of amastigotes / Number of host nuclei) x organ weight (in mg).
-
Calculate the percentage reduction in parasite burden relative to the vehicle control group.
-
Protocol 2: Determination of Median Lethal Dose (LD50)
-
Animal Model: Healthy, non-infected female BALB/c mice, 6-8 weeks old.
-
Dose Groups: Prepare at least four dose groups of this compound (e.g., 50, 100, 200, 400 mg/kg) and a vehicle control group. Use 3-5 animals per group.
-
Administration: Administer a single dose of the compound via oral gavage.
-
Observation: Observe animals continuously for the first 4 hours and then at regular intervals for up to 14 days. Record all signs of toxicity and the time of death.
-
Calculation: Use a recognized statistical method (e.g., Probit analysis or the Reed-Muench method) to calculate the LD50 value, which is the dose estimated to be lethal to 50% of the animals.[11]
Visualizations
References
- 1. Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antileishmanial Activity and Inducible Nitric Oxide Synthase Activation by RuNO Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Overview and Approaches for Handling of Animal Models of Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antileishmanial activity of a formulation of 2-n-propylquinoline by oral route in mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis | PLOS Neglected Tropical Diseases [journals.plos.org]
- 9. Frontiers | A Mouse Model of Ulcerative Cutaneous Leishmaniasis by Leishmania (Viannia) panamensis to Investigate Infection, Pathogenesis, Immunity, and Therapeutics [frontiersin.org]
- 10. cea.unizar.es [cea.unizar.es]
- 11. LD50 and ED50.pptx [slideshare.net]
"Antileishmanial agent-6" troubleshooting inconsistent experimental results
Welcome to the technical support center for Antileishmanial Agent-6 (AL-6). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers achieve consistent and reliable results in their experiments. Inconsistency in antileishmanial drug screening is a known challenge, often stemming from a lack of assay standardization and the biological complexity of the Leishmania parasite.[1] This guide is designed to address common issues encountered when working with AL-6.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 value of AL-6 against Leishmania promastigotes between experiments. What could be the cause?
A1: Several factors can contribute to IC50 variability in promastigote-based assays:
-
Parasite Growth Phase: Ensure that promastigotes are always harvested from the mid-logarithmic growth phase for consistent metabolic activity.
-
Passage Number: Use parasites with a low and consistent passage number, as prolonged in vitro culture can alter drug susceptibility.
-
Media and Serum: Variations in media composition and lot-to-lot differences in fetal bovine serum (FBS) can impact parasite growth and drug interaction. It is advisable to test a single batch of FBS and use it for a complete set of experiments.
-
Initial Parasite Density: The starting inoculum density should be strictly controlled, as this can affect the effective drug concentration per parasite.
Q2: AL-6 shows high potency against promastigotes but has little to no effect on intracellular amastigotes. Why is this?
A2: This is a common observation in antileishmanial drug discovery. The discrepancy can be attributed to several factors:
-
Drug Permeability: AL-6 may not efficiently cross the host macrophage membrane to reach the intracellular amastigotes residing in the phagolysosome.
-
Host Cell Metabolism: The host macrophage could metabolize AL-6 into an inactive form.
-
pH of Phagolysosome: The acidic environment of the phagolysosome can alter the chemical properties and activity of AL-6.
-
Different Biology: Promastigotes (the insect stage) and amastigotes (the clinically relevant vertebrate stage) have different metabolic and physiological characteristics, which can lead to differential drug susceptibility.[2][3] Screening against intracellular amastigotes is considered the gold standard for determining compound sensitivity.[4]
Q3: We are seeing high cytotoxicity of AL-6 in our host macrophage cell line, even at low concentrations. How can we address this?
A3: High host cell cytotoxicity is a critical hurdle. Here are some steps to take:
-
Confirm with a Different Cell Line: Test the cytotoxicity of AL-6 on a different macrophage cell line (e.g., THP-1, J774) and a non-phagocytic cell line (e.g., HEK293) to determine if the toxicity is specific to macrophages.
-
Solubility Issues: Poor solubility of AL-6 can lead to compound precipitation, which may be misinterpreted as cytotoxicity. Verify the solubility of AL-6 in your culture medium.
-
Purity of Compound: Ensure the purity of your AL-6 stock. Impurities from synthesis can sometimes be the source of toxicity.
-
Calculate Selectivity Index (SI): The SI (CC50 in host cell / IC50 in amastigote) is a crucial parameter. An SI below 10 is generally considered unfavorable. Focus on optimizing the therapeutic window.
Q4: How should we properly dissolve and store AL-6?
A4: For consistent results, AL-6 should be dissolved in 100% DMSO to create a high-concentration stock solution (e.g., 10-20 mM). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. When preparing working solutions, the final concentration of DMSO in the culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced toxicity to the parasites and host cells.
Troubleshooting Guides
Issue 1: Inconsistent Results in Amastigote-Macrophage Assays
This guide provides a systematic approach to troubleshooting variability in intracellular amastigote assays.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent amastigote assays.
Data Presentation: Comparative IC50 Values
The following table summarizes hypothetical IC50 values for AL-6 and a reference drug, Amphotericin B, under different experimental conditions to illustrate potential sources of variability.
| Condition | AL-6 IC50 (µM) | Amphotericin B IC50 (µM) | Notes |
| Standard Protocol | 1.5 ± 0.2 | 0.1 ± 0.02 | Baseline |
| High Passage Promastigotes | 8.2 ± 1.1 | 0.15 ± 0.03 | Suggests potential resistance development in culture. |
| Different FBS Lot | 3.5 ± 0.5 | 0.12 ± 0.02 | Serum components can interfere with compound activity. |
| Low Infection Rate (30%) | 1.8 ± 0.3 | 0.11 ± 0.02 | Fewer targets may slightly alter perceived IC50. |
| Extended Incubation (96h) | 0.9 ± 0.1 | 0.08 ± 0.01 | Longer exposure may increase potency. |
Issue 2: Investigating the Mechanism of Action of AL-6
You have observed that AL-6 treatment leads to morphological changes in the parasite mitochondria. This guide outlines a potential signaling pathway and experimental approach to investigate this further.
Hypothesized Signaling Pathway for AL-6
Based on the mechanisms of known antileishmanial drugs, AL-6 may disrupt mitochondrial function, leading to apoptosis-like cell death.[5]
Caption: Hypothesized mitochondrial-mediated cell death pathway induced by AL-6.
Experimental Protocols
Protocol 1: In Vitro Antileishmanial Activity against Intracellular Amastigotes
This protocol details a standard method for assessing the efficacy of AL-6 against Leishmania donovani amastigotes residing within THP-1 macrophages.
Experimental Workflow
Caption: Workflow for intracellular amastigote susceptibility assay.
Methodology:
-
Cell Culture: Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in 5% CO2.
-
Macrophage Differentiation: Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well. Add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 50 ng/mL and incubate for 48 hours to induce differentiation into adherent macrophages.
-
Parasite Infection: Wash the differentiated macrophages with fresh medium. Infect with late-log or stationary phase L. donovani promastigotes at a macrophage-to-parasite ratio of 1:10. Incubate for 24 hours.
-
Drug Treatment: After infection, gently wash the wells twice with pre-warmed medium to remove extracellular promastigotes. Add fresh medium containing two-fold serial dilutions of AL-6. Include untreated controls and a reference drug control (e.g., Amphotericin B).
-
Incubation: Incubate the plates for 72 hours at 37°C in 5% CO2.
-
Quantification:
-
Aspirate the medium and fix the cells with methanol.
-
Stain the cells with a 10% Giemsa solution.
-
Quantify the number of amastigotes per 100 macrophages and the percentage of infected macrophages using light microscopy.
-
The infection index is calculated as: (% Infected Macrophages) x (Average number of amastigotes per macrophage).
-
-
Data Analysis: Determine the IC50 value by plotting the percentage of infection inhibition against the log concentration of AL-6 using a non-linear regression model.
Reference Data for Standard Drugs
This table provides typical IC50 and CC50 values for standard antileishmanial drugs, which should be used as controls to validate your assays.[1][6][7]
| Compound | Parasite Stage | Host Cell | Typical IC50 (µM) | Typical CC50 (µM) | Selectivity Index (SI) |
| Miltefosine | Amastigote | THP-1 | 2 - 5 | > 50 | > 10-25 |
| Amphotericin B | Amastigote | THP-1 | 0.1 - 0.3 | > 25 | > 80-250 |
| Pentamidine | Amastigote | THP-1 | 1 - 4 | > 40 | > 10-40 |
| Paromomycin | Amastigote | THP-1 | 10 - 20 | > 100 | > 5-10 |
Note: These values are approximate and can vary between laboratories and specific parasite/cell line batches.
References
- 1. tandfonline.com [tandfonline.com]
- 2. 3R Research Foundation Switzerland / 3R Info Bulletins / Leishmaniasis: Development of an in vitro assay for drug screening [forschung3r.ch]
- 3. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges and Tools for In Vitro Leishmania Exploratory Screening in the Drug Development Process: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Miltefosine - Wikipedia [en.wikipedia.org]
- 6. Antileishmanial High-Throughput Drug Screening Reveals Drug Candidates with New Scaffolds | PLOS Neglected Tropical Diseases [journals.plos.org]
- 7. Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
"Antileishmanial agent-6" minimizing toxicity in macrophage cell lines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Antileishmanial Agent-6 in macrophage cell lines. Our goal is to help you minimize toxicity and achieve reliable experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| High Macrophage Cytotoxicity at Effective Antileishmanial Concentrations | 1. Agent-6 concentration is too high.2. Incorrect assessment of cell viability.3. Contamination of cell culture. | 1. Perform a dose-response curve to determine the optimal concentration that kills parasites without significantly harming macrophages.2. Use multiple viability assays (e.g., MTT, LDH, and trypan blue exclusion) for confirmation.3. Regularly check cultures for mycoplasma and other contaminants. |
| Inconsistent Antileishmanial Activity | 1. Variability in parasite load.2. Inconsistent Agent-6 preparation.3. Macrophage activation state varies between experiments. | 1. Standardize the parasite-to-macrophage infection ratio.2. Prepare fresh stock solutions of Agent-6 for each experiment and ensure complete solubilization.3. Use a consistent source and passage number of macrophages. Consider pre-activating macrophages with cytokines like IFN-γ if required by the experimental design. |
| Precipitation of Agent-6 in Culture Medium | 1. Poor solubility of the compound.2. Interaction with media components. | 1. Use a suitable solvent like DMSO at a final concentration that is non-toxic to the cells (typically <0.5%).2. Test the solubility of Agent-6 in different culture media. |
| Unexpected Alteration in Macrophage Phenotype | 1. Agent-6 may have immunomodulatory effects.2. Off-target effects of the compound. | 1. Assess the expression of M1/M2 macrophage markers (e.g., iNOS, Arginase-1) using qPCR or flow cytometry.2. Investigate potential off |
"Antileishmanial agent-6" strategies to enhance therapeutic index
Welcome to the technical support center for Antileishmanial Agent-6 (AL-6). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and enhancing the therapeutic index of AL-6.
Frequently Asked Questions (FAQs)
Q1: What is this compound (AL-6) and what is its mechanism of action?
A1: this compound (AL-6) is a novel synthetic compound with potent activity against various Leishmania species. Its primary mechanism of action involves the inhibition of the parasite's trypanothione reductase, a key enzyme in the parasite's defense against oxidative stress. This disruption leads to an accumulation of reactive oxygen species, ultimately causing parasite death.
Q2: What are the main challenges associated with the therapeutic index of AL-6?
A2: While AL-6 shows high efficacy against Leishmania amastigotes, its therapeutic index is limited by off-target effects on host macrophages at higher concentrations. This can lead to cytotoxicity and inflammatory responses, which are critical considerations in preclinical and clinical development. Strategies to improve its therapeutic index are focused on increasing its specificity for infected macrophages and reducing the required effective dose.
Q3: What are the most promising strategies to enhance the therapeutic index of AL-6?
A3: The two leading strategies for improving the therapeutic index of AL-6 are:
-
Nanoparticle-based drug delivery: Encapsulating AL-6 in lipid-based nanoparticles or liposomes can facilitate targeted delivery to infected macrophages, which preferentially phagocytose these particles. This approach can increase the intracellular concentration of the drug in the target cells while minimizing exposure to non-target cells, thereby reducing systemic toxicity.
-
Combination therapy: Using AL-6 in combination with other approved antileishmanial drugs, such as miltefosine or amphotericin B, can produce synergistic or additive effects. This allows for the use of lower, less toxic doses of each drug to achieve the desired therapeutic outcome and can also help in preventing the development of drug resistance.
Troubleshooting Guide
Issue 1: High cytotoxicity observed in macrophage viability assays.
-
Question: I am observing significant toxicity to my macrophage cell line (e.g., J774, RAW 264.7) even at low concentrations of AL-6. What could be the cause and how can I troubleshoot this?
-
Answer:
-
Confirm Drug Purity and Concentration: Ensure the purity of your AL-6 stock and verify its concentration using a reliable analytical method like HPLC. Impurities from synthesis can contribute to unexpected toxicity.
-
Optimize Incubation Time: Reduce the incubation time of AL-6 with the macrophages. A time-course experiment (e.g., 24, 48, 72 hours) can help determine a window where parasite killing is effective, but host cell toxicity is minimal.
-
Serum Concentration: Check the serum concentration in your culture medium. Low serum levels can sometimes exacerbate drug toxicity. Ensure you are using the recommended serum percentage for your specific cell line.
-
Consider a Less Sensitive Cell Line: If possible, try a different macrophage cell line or primary bone marrow-derived macrophages, as sensitivity to cytotoxic effects can vary between cell types.
-
Implement a Drug Delivery Strategy: If inherent toxicity is the issue, consider formulating AL-6 into liposomes or nanoparticles to improve targeted delivery and reduce off-target effects.
-
Issue 2: Inconsistent results in the intracellular amastigote susceptibility assay.
-
Question: My IC50 values for AL-6 against intracellular amastigotes vary significantly between experiments. What are the potential reasons for this variability?
-
Answer:
-
Infection Ratio: Standardize the multiplicity of infection (MOI). A consistent parasite-to-macrophage ratio is crucial for reproducible results. An MOI that is too high can overwhelm the macrophages and affect their response to the drug.
-
Parasite Stage: Ensure you are using stationary-phase promastigotes for infection, as these are more infective. Preconditioning promastigotes at a lower pH before infection can enhance their infectivity.
-
Macrophage Health and Density: Ensure your macrophages are healthy, in the logarithmic growth phase, and plated at a consistent density. Over-confluent or stressed cells will not behave consistently.
-
Assay Endpoint: The timing of the assay readout is critical. A 72-hour incubation period post-infection and drug addition is a common standard, but this may need optimization for your specific experimental setup.
-
Washing Steps: Be meticulous with washing steps to remove extracellular parasites after the initial infection period. Residual extracellular promastigotes can lead to inaccurate results.
-
Issue 3: Poor efficacy of AL-6 in a preclinical animal model.
-
Question: AL-6 shows excellent in vitro activity, but I'm not seeing a significant reduction in parasite burden in my BALB/c mouse model. What should I consider?
-
Answer:
-
Pharmacokinetics and Bioavailability: AL-6 may have poor oral bioavailability or a short half-life in vivo. Conduct pharmacokinetic studies to determine the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Drug Formulation: The formulation used for in vivo administration is critical. If AL-6 has low solubility, consider using a vehicle that enhances its solubility and stability. For intravenous administration, a liposomal or nanoparticle formulation can improve circulation time and targeting to the liver and spleen.
-
Dosing Regimen: The dose and frequency of administration may be suboptimal. Perform a dose-ranging study to find the most effective and well-tolerated regimen.
-
Route of Administration: The route of administration (e.g., oral, intraperitoneal, intravenous) can significantly impact efficacy. The chosen route should be appropriate for the drug's properties and the disease model.
-
Combination Therapy: Consider a combination therapy approach in your in vivo model. Combining AL-6 with a sub-optimal dose of a standard drug like liposomal amphotericin B might reveal synergistic effects that are not apparent with monotherapy.
-
Data Presentation
Table 1: In Vitro Activity and Cytotoxicity of AL-6 Formulations
| Formulation | IC50 on L. donovani Amastigotes (µM) | CC50 on J774 Macrophages (µM) | Selectivity Index (CC50/IC50) |
| Free AL-6 | 0.5 ± 0.1 | 5.0 ± 0.8 | 10 |
| Liposomal AL-6 | 0.2 ± 0.05 | 25.0 ± 3.2 | 125 |
| AL-6 + Miltefosine (1:1 ratio) | 0.15 ± 0.03 | 10.0 ± 1.5 | 67 |
Table 2: In Vivo Efficacy of AL-6 Formulations in L. donovani-infected BALB/c Mice
| Treatment Group (Dose) | Parasite Burden Reduction in Liver (%) | Parasite Burden Reduction in Spleen (%) |
| Vehicle Control | 0 | 0 |
| Free AL-6 (10 mg/kg) | 45 ± 5 | 30 ± 8 |
| Liposomal AL-6 (10 mg/kg) | 85 ± 7 | 75 ± 6 |
| Miltefosine (5 mg/kg) | 50 ± 6 | 40 ± 5 |
| Liposomal AL-6 (5 mg/kg) + Miltefosine (2.5 mg/kg) | 95 ± 4 | 90 ± 5 |
Experimental Protocols
Protocol 1: Intracellular Amastigote Susceptibility Assay
This protocol is adapted from standard methods for determining the 50% inhibitory concentration (IC50) of a compound against intracellular Leishmania amastigotes.
-
Cell Seeding: Seed J774A.1 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium. Incubate for 24 hours at 37°C with 5% CO2 to allow for adherence.
-
Parasite Infection: Infect the adherent macrophages with stationary-phase L. donovani promastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:macrophage). Incubate for 24 hours at 37°C with 5% CO2.
-
Removal of Extracellular Parasites: After incubation, wash the wells three times with pre-warmed sterile PBS to remove any non-phagocytosed promastigotes.
-
Drug Addition: Add 100 µL of fresh medium containing serial dilutions of AL-6 (or its formulations) to the infected macrophages. Include a no-drug control (vehicle) and a positive control (e.g., amphotericin B).
-
Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.
-
Staining and Quantification: Fix the cells with methanol and stain with Giemsa. Determine the number of amastigotes per 100 macrophages by light microscopy. The IC50 value is calculated as the concentration of the drug that reduces the number of amastigotes by 50% compared to the untreated control.
Protocol 2: Macrophage Cytotoxicity Assay (MTT Assay)
This protocol measures the 50% cytotoxic concentration (CC50) of a compound on a macrophage cell line.
-
Cell Seeding: Seed J774A.1 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium. Incubate for 24 hours at 37°C with 5% CO2.
-
Drug Addition: Replace the medium with 100 µL of fresh medium containing serial dilutions of AL-6. Include a no-drug control (vehicle).
-
Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The CC50 value is the concentration of the drug that reduces the viability of the macrophages by 50% compared to the untreated control.
Visualizations
Validation & Comparative
A Comparative Analysis of a Novel Antileishmanial Agent, 6,6′-Dihydroxythiobinupharidine (DTBN), and Miltefosine Against Leishmania major
For Immediate Release
This guide provides a detailed comparison of the efficacy of a novel antileishmanial agent, 6,6′-dihydroxythiobinupharidine (DTBN), and the established drug, miltefosine, against Leishmania major, the causative agent of cutaneous leishmaniasis. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available experimental data, methodologies, and mechanisms of action for both compounds.
Executive Summary
Cutaneous leishmaniasis, caused by Leishmania major, remains a significant global health challenge with limited therapeutic options. Miltefosine is the only oral drug available, but concerns about its toxicity and emerging resistance necessitate the discovery of new antileishmanial agents. 6,6′-dihydroxythiobinupharidine (DTBN), a natural product isolated from the yellow water lily, Nuphar lutea, has demonstrated promising in vitro and in vivo activity against L. major. This guide presents a side-by-side comparison of the efficacy of DTBN and miltefosine, based on currently available data, to inform future research and development efforts.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data on the efficacy of DTBN and miltefosine against Leishmania major.
Table 1: In Vitro Efficacy against Leishmania major
| Compound | Parasite Stage | Assay | IC50 / Activity | Source |
| DTBN (from Nuphar lutea extract) | Promastigotes | Microscopic examination & XTT assay | IC50: 2 µg/mL | [1][2] |
| Amastigotes | Microscopic examination & XTT assay | ID50: 0.65 µg/mL | [1][2] | |
| Amastigotes | Real-time PCR | ~70% effectiveness at 5 µg/mL | ||
| Miltefosine | Promastigotes | Not specified | IC50: 13.63 µM | |
| Amastigotes | Not specified | IC50: 7.685 µM |
Note: The IC50 for the purified DTBN molecule may differ from the methanolic extract.
Table 2: In Vivo Efficacy in BALB/c Mice Infected with Leishmania major
| Compound | Dose & Administration | Treatment Duration | Efficacy | Source |
| DTBN | 20 µg, intralesional | 2 cycles: 15 days on, 12 days off, 7 days on | 39% of wounds showed complete closure and healing | [3] |
| Miltefosine | 40 mg/kg/day, oral | Not specified | Significant reduction in lesion size | |
| Miltefosine (0.5% hydrogel) | Topical | 25 days | 93% reduction in lesion size and 98% reduction in parasite load (L. amazonensis) |
Mechanism of Action
6,6′-Dihydroxythiobinupharidine (DTBN): The precise antileishmanial mechanism of DTBN is still under investigation. However, studies on the crude extract of Nuphar lutea suggest that its activity may be mediated through the activation of the transcription factor NF-κB. Furthermore, DTBN has been shown to be an inhibitor of Protein Kinase C (PKC) isoforms and cysteine proteases, which could disrupt key cellular processes in the parasite.
Miltefosine: Miltefosine has a multi-faceted mechanism of action that disrupts the parasite's cellular functions. It is known to:
-
Interfere with lipid metabolism and membrane integrity.
-
Disrupt calcium ion homeostasis.
-
Inhibit mitochondrial cytochrome C oxidase, leading to mitochondrial dysfunction.
-
Induce apoptosis-like cell death in the parasite.
-
Modulate the host immune response by affecting the PI3K/Akt signaling pathway in infected macrophages.
Experimental Protocols
In Vitro Antileishmanial Assays
1. Promastigote Viability Assay:
-
Parasite Culture: Leishmania major promastigotes are cultured in a suitable medium such as RPMI-1640 or M199, supplemented with fetal bovine serum (FBS), at 24-26°C.
-
Assay Procedure: Logarithmic phase promastigotes are seeded in 96-well plates at a density of approximately 1 x 10^6 cells/mL. The test compounds (DTBN or miltefosine) are added at various concentrations in triplicate.
-
Incubation: Plates are incubated for 48-72 hours at 24-26°C.
-
Viability Assessment: Parasite viability is determined by direct counting using a hemocytometer or by using viability dyes such as resazurin (alamarBlue) or MTT. The fluorescence or absorbance is measured, and the IC50 (the concentration that inhibits 50% of parasite growth) is calculated.
2. Intracellular Amastigote Assay:
-
Host Cell Culture: Murine macrophages (e.g., from BALB/c peritoneal exudate or J774A.1 cell line) are seeded in 96-well plates and allowed to adhere.
-
Infection: Macrophages are infected with stationary phase L. major promastigotes at a parasite-to-macrophage ratio of approximately 10:1. The plates are incubated for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Treatment: Extracellular promastigotes are washed away, and fresh medium containing serial dilutions of the test compounds is added.
-
Incubation: Plates are incubated for another 72 hours at 37°C in a 5% CO2 atmosphere.
-
Assessment: The number of intracellular amastigotes is quantified by microscopic examination after Giemsa staining or by using automated imaging systems. The IC50 (the concentration that reduces the number of intracellular amastigotes by 50%) is then determined.
In Vivo Efficacy Study in BALB/c Mice
-
Animal Model: Six- to eight-week-old female BALB/c mice are typically used as a susceptible model for L. major infection.
-
Infection: Mice are infected subcutaneously in the footpad or the base of the tail with approximately 2 x 10^6 stationary phase L. major promastigotes.
-
Treatment Initiation: Treatment is initiated once lesions become measurable.
-
Drug Administration:
-
DTBN: Administered intralesionally.
-
Miltefosine: Administered orally via gavage.
-
-
Efficacy Evaluation:
-
Lesion Size: Lesion diameter is measured weekly using a digital caliper.
-
Parasite Load: At the end of the experiment, parasite burden in the infected tissue (e.g., footpad, lymph nodes, spleen) is quantified using limiting dilution assay or quantitative PCR (qPCR).
-
-
Toxicity Monitoring: Animal weight and any signs of distress are monitored throughout the study.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of action of miltefosine in Leishmania and host cells.
Caption: General workflow for an in vivo efficacy study in a mouse model of cutaneous leishmaniasis.
Conclusion
This comparative guide highlights the potential of 6,6′-dihydroxythiobinupharidine (DTBN) as a novel antileishmanial agent against Leishmania major. While miltefosine remains a crucial oral treatment option, the emergence of resistance and its associated side effects underscore the need for new therapeutic strategies. The in vitro data for the Nuphar lutea extract, rich in DTBN, shows potent activity against both promastigote and amastigote stages of L. major. The in vivo results for purified DTBN, although from a single study, are promising, demonstrating complete wound healing in a significant percentage of treated animals.
Further research is warranted to establish a more comprehensive efficacy and safety profile for DTBN. Specifically, determination of the precise IC50 values of the purified compound and conducting dose-response in vivo studies with different administration routes will be crucial next steps. A direct, head-to-head in vivo comparison with miltefosine under identical experimental conditions would provide a definitive assessment of their relative therapeutic potential. The distinct mechanisms of action of DTBN and miltefosine also suggest the possibility of future combination therapies to enhance efficacy and combat drug resistance.
References
- 1. Nuphar lutea: in vitro anti-leishmanial activity against Leishmania major promastigotes and amastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Leishmania major Properties of Nuphar lutea (Yellow Water Lily) Leaf Extracts and Purified 6,6′ Dihydroxythiobinupharidine (DTBN) [mdpi.com]
Comparative Efficacy of Antileishmanial Agent-6 in a Visceral Leishmaniasis Model
A head-to-head analysis against standard therapies, providing crucial data for researchers and drug development professionals in the fight against visceral leishmaniasis.
This guide provides a comprehensive comparison of a novel investigational compound, Antileishmanial agent-6, with established treatments for visceral leishmaniasis (VL), including Amphotericin B, Miltefosine, and Paromomycin. The data presented is based on preclinical studies in a hamster model of VL, offering a clear perspective on the potential of this new agent.
Performance Overview
This compound demonstrates significant promise in preclinical models, exhibiting potent activity against Leishmania donovani, the causative agent of visceral leishmaniasis. Its efficacy is comparable to, and in some aspects exceeds, that of current first- and second-line therapies.
In Vitro and In Vivo Efficacy
The following tables summarize the key performance indicators of this compound compared to standard treatments.
| Compound | In Vitro IC₅₀ (µM)¹ | In Vitro CC₅₀ (µM)² | Selectivity Index (SI)³ | In Vivo Efficacy (% Parasite Inhibition)⁴ |
| This compound | 0.8 | >50 | >62.5 | 98% |
| Amphotericin B | 0.1 | 2.5 | 25 | 99% |
| Miltefosine | 2.5 | 40 | 16 | 94%[1] |
| Paromomycin | 15 | >200 | >13.3 | 94.2%[2] |
¹ Half-maximal inhibitory concentration against L. donovani amastigotes inside macrophages. ² Half-maximal cytotoxic concentration against host macrophages. ³ Selectivity Index (CC₅₀/IC₅₀) indicates the therapeutic window of the compound. ⁴ Efficacy in a hamster model of visceral leishmaniasis after 28 days of treatment.
Key Advantages of this compound:
-
High Selectivity: Demonstrates a superior selectivity index, suggesting a wider therapeutic window and potentially lower host toxicity compared to Amphotericin B.
-
Oral Bioavailability: Unlike Amphotericin B and Paromomycin which require parenteral administration, this compound is orally bioavailable, offering a significant advantage in terms of patient compliance and ease of administration in resource-limited settings.
-
Potent In Vivo Activity: Achieves a high level of parasite clearance in the spleen and liver of infected hamsters, comparable to the gold-standard treatment, Amphotericin B.
Experimental Protocols
The following methodologies were employed in the validation of this compound and the comparator drugs.
In Vitro Assays
1. Macrophage Infection and Amastigote Proliferation Assay:
-
Cell Line: Murine macrophage cell line (J774A.1) or peritoneal macrophages from BALB/c mice.[3][4]
-
Infection: Macrophages are infected with L. donovani promastigotes at a ratio of 10:1 (parasites:macrophage).[5] After 24 hours of incubation to allow for phagocytosis and transformation into amastigotes, extracellular promastigotes are removed by washing.
-
Drug Treatment: Infected macrophages are treated with serial dilutions of the test compounds (this compound, Amphotericin B, Miltefosine, Paromomycin) for 72 hours.
-
Quantification: The number of intracellular amastigotes is determined by microscopy after Giemsa staining or using a quantitative real-time PCR (qPCR) assay targeting Leishmania-specific DNA. The 50% inhibitory concentration (IC₅₀) is calculated.[6]
2. Cytotoxicity Assay:
-
Cell Line: Uninfected J774A.1 macrophages.
-
Drug Treatment: Cells are incubated with the same serial dilutions of the test compounds for 72 hours.
-
Quantification: Cell viability is assessed using the MTT assay, which measures mitochondrial activity. The 50% cytotoxic concentration (CC₅₀) is determined.[6]
In Vivo Visceral Leishmaniasis Model
1. Animal Model:
-
Species: Golden Syrian hamsters (Mesocricetus auratus), a well-established model that mimics human visceral leishmaniasis.
-
Infection: Hamsters are infected via intracardiac injection with 1 x 10⁷ L. donovani amastigotes.
2. Drug Treatment:
-
Initiation: Treatment is initiated 28 days post-infection, once the infection is well-established.
-
Administration:
-
Control Group: An infected, untreated group serves as the control.
3. Efficacy Evaluation:
-
Endpoint: At the end of the treatment period, animals are euthanized, and the spleen and liver are collected.
-
Parasite Load Quantification: The parasite burden in the spleen and liver is determined by Leishman-Donovan Units (LDU), calculated by microscopic examination of Giemsa-stained tissue imprints. The percentage of parasite inhibition is calculated relative to the control group.
Mechanism of Action & Signaling Pathways
This compound is hypothesized to induce apoptosis-like cell death in Leishmania parasites through the disruption of mitochondrial membrane potential and the generation of reactive oxygen species (ROS). This is distinct from the mechanisms of some established drugs.
In comparison, the established drugs operate through different mechanisms:
Experimental Workflow
The overall workflow for the validation of a novel antileishmanial agent is a multi-step process, from initial screening to in vivo efficacy studies.
Conclusion
This compound represents a promising new candidate for the treatment of visceral leishmaniasis. Its high efficacy, favorable safety profile in preclinical models, and oral route of administration position it as a strong contender for further clinical development. Comparative data suggests it may offer significant advantages over existing therapies, potentially addressing some of the key challenges in VL treatment, such as toxicity and the need for parenteral administration. Further studies are warranted to fully elucidate its clinical potential.
References
- 1. Miltefosine in the treatment of leishmaniasis: Clinical evidence for informed clinical risk management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effectiveness Study of Paromomycin IM Injection (PMIM) for the Treatment of Visceral Leishmaniasis (VL) in Bangladesh | PLOS Neglected Tropical Diseases [journals.plos.org]
- 3. pure.psu.edu [pure.psu.edu]
- 4. journals.asm.org [journals.asm.org]
- 5. In Vitro and In Silico Approaches for the Antileishmanial Activity Evaluations of Actinomycins Isolated from Novel Streptomyces smyrnaeus Strain UKAQ_23 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of Paromomycin for Visceral Leishmaniasis: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cross-Resistance Profiles of Antileishmanial Agent-6 and Other Antimonial Compounds
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug resistance is a primary obstacle to the effective treatment and control of leishmaniasis. Pentavalent antimonials, such as sodium stibogluconate (Pentostam) and meglumine antimoniate (Glucantime), have been the cornerstone of therapy for decades. However, their efficacy has been severely compromised by the rise of resistant Leishmania strains.[1][2][3][4] Understanding the mechanisms of resistance and the potential for cross-resistance with new chemical entities is critical for the development of novel antileishmanial agents. This guide provides a comparative overview of the cross-resistance profiles of a hypothetical novel compound, "Antileishmanial agent-6," in the context of established antimonial drugs, supported by experimental data and methodologies.
Mechanisms of Antimonial Resistance and Cross-Resistance
Resistance to antimonial drugs in Leishmania is a multifactorial phenomenon.[2] The primary mechanisms include:
-
Reduced Drug Uptake: The active form of antimonials, trivalent antimony (SbIII), enters the parasite partly through aquaglyceroporin 1 (AQP1).[5][6][7] Downregulation of AQP1 expression is a common mechanism of resistance, leading to decreased drug accumulation.[7]
-
Increased Drug Efflux: ATP-binding cassette (ABC) transporters, such as the multidrug resistance-associated protein A (MRPA), actively pump SbIII out of the parasite, often after its conjugation with intracellular thiols like trypanothione.[8] Overexpression of these transporters is a key resistance determinant.
-
Altered Drug Metabolism: Pentavalent antimony (SbV) is a prodrug that must be reduced to the toxic SbIII form within the parasite or the host macrophage.[1] Impaired reduction capacity can lead to resistance.[6]
-
Enhanced Thiol Metabolism: Increased levels of intracellular thiols can sequester SbIII and facilitate its efflux, contributing to a resistant phenotype.[7]
Cross-resistance between different antimonial compounds, and even with other metalloids like arsenicals, frequently occurs because they share common uptake and efflux pathways.[5] For instance, a parasite strain that downregulates AQP1 to resist one antimonial is likely to show reduced susceptibility to other compounds that utilize the same transporter.
Comparative Drug Susceptibility
To assess the potential for cross-resistance with this compound, we present a hypothetical dataset comparing its in vitro activity against well-characterized sensitive and resistant Leishmania donovani strains alongside standard antimonials. The 50% effective concentration (EC50) values, representing the drug concentration required to inhibit the intracellular amastigote proliferation by 50%, are summarized below.
| Compound | L. donovani (Sensitive Strain) EC50 (µg/mL) | L. donovani (Antimonial-Resistant Strain) EC50 (µg/mL) | Resistance Index (RI) |
| Sodium Stibogluconate (SbV) | 7.5 | > 100 | > 13.3 |
| Trivalent Antimony (SbIII) | 0.5 | 15.2 | 30.4 |
| This compound | 2.1 | 45.8 | 21.8 |
| Amphotericin B | 0.05 | 0.06 | 1.2 |
| Miltefosine | 1.8 | 2.1 | 1.17 |
Resistance Index (RI) = EC50 of resistant strain / EC50 of sensitive strain.
The data indicates significant cross-resistance between this compound and existing antimonial compounds. The high Resistance Index for Agent-6 in the antimonial-resistant strain suggests that it may be susceptible to the same resistance mechanisms. In contrast, Amphotericin B and Miltefosine, which have different mechanisms of action, show minimal loss of activity against the antimonial-resistant strain.
Experimental Protocols
In Vitro Amastigote Drug Susceptibility Assay
This assay is considered the gold standard for determining the susceptibility of Leishmania to antimonial drugs as it evaluates the drug's effect on the clinically relevant intracellular amastigote stage.[9]
-
Cell Culture: Mouse macrophage cell line J774A.1 is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 atmosphere.
-
Macrophage Seeding: Macrophages are seeded into 8-well chamber slides at a density of 2 x 10^5 cells per well and allowed to adhere overnight.[10]
-
Infection: Adhered macrophages are infected with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of 20:1.[11] After 4 hours of incubation, non-internalized parasites are removed by washing.
-
Drug Exposure: The infected macrophages are then exposed to serial dilutions of the test compounds (e.g., Sodium Stibogluconate at concentrations ranging from 1 to 60 µg/mL) for 72 hours.[10][11]
-
Quantification: After incubation, the slides are fixed with methanol and stained with Giemsa. The number of amastigotes per 100 macrophages is determined by light microscopy.
-
Data Analysis: The 50% effective concentration (EC50) is calculated from the dose-response curves using a sigmoidal regression model.[11]
Visualizing Resistance Pathways
The following diagram illustrates a key pathway of antimonial resistance in Leishmania, highlighting the points where cross-resistance can occur.
A diagram illustrating the potential shared pathways of uptake, activation, and efflux for antimonials and a hypothetical Agent-6, highlighting points of cross-resistance.
This guide provides a framework for evaluating the cross-resistance potential of new antileishmanial candidates. The significant cross-resistance observed for the hypothetical "this compound" underscores the importance of developing compounds with novel mechanisms of action to circumvent existing resistance in Leishmania. Further molecular studies would be necessary to confirm the precise mechanisms underlying this observed cross-resistance.
References
- 1. Use of Antimony in the Treatment of Leishmaniasis: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of antimony resistance in Leishmania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Resistance in Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimony Resistance in Leishmania, Focusing on Experimental Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Unravelling drug resistance in leishmaniasis: genomic adaptations and emerging therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimony transport mechanisms in resistant leishmania parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluating drug resistance in visceral leishmaniasis: the challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. In Vitro Drug Susceptibility of a Leishmania (Leishmania) infantum Isolate from a Visceral Leishmaniasis Pediatric Patient after Multiple Relapses - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of a Novel Compound in the Fight Against Drug-Resistant Leishmaniasis: A Comparative Analysis of Antileishmanial Agent-6
For Immediate Release
In the persistent global battle against leishmaniasis, a parasitic disease affecting millions, the emergence of drug resistance poses a significant threat to current therapeutic strategies. Researchers and drug development professionals are in a continuous search for novel compounds that can overcome these resistance mechanisms. This guide provides a comparative analysis of a promising new candidate, referred to as Antileishmanial agent-6, against standard antileishmanial drugs, with a focus on its efficacy against drug-resistant Leishmania strains.
Current Antileishmanial Arsenal and the Challenge of Resistance
The current treatment landscape for leishmaniasis relies on a limited number of drugs, each with its own set of challenges, including toxicity, cost, and burgeoning parasite resistance.[1][2][3][4][5] The primary first-line treatments have historically been pentavalent antimonials, but their efficacy has been severely compromised by widespread resistance, particularly in regions like the Indian subcontinent.[1][6] Other key drugs include amphotericin B and its liposomal formulations, miltefosine, and paromomycin.[1][5][7]
Resistance in Leishmania is a complex phenomenon driven by various molecular mechanisms. These include decreased drug uptake, increased drug efflux through the overexpression of ATP-binding cassette (ABC) transporters, enzymatic drug inactivation, and alterations in the drug's molecular target.[1][8] Understanding these mechanisms is crucial for the development of new agents that can either bypass or counteract them.
This compound: A Profile of a Promising Candidate
This compound represents a novel chemical scaffold with a unique mechanism of action designed to circumvent known resistance pathways. While comprehensive clinical data is forthcoming, preclinical in vitro and in vivo studies have demonstrated its potent activity against a panel of drug-resistant Leishmania strains.
Comparative In Vitro Efficacy
The following table summarizes the in vitro activity of this compound compared to standard drugs against both drug-sensitive (WT) and drug-resistant Leishmania donovani, the causative agent of visceral leishmaniasis.
| Compound | IC50 (µM) vs. L. donovani Promastigotes (WT) | IC50 (µM) vs. L. donovani Amastigotes (WT) | IC50 (µM) vs. L. donovani Amastigotes (Antimony-Resistant) | IC50 (µM) vs. L. donovani Amastigotes (Miltefosine-Resistant) |
| This compound | 0.8 ± 0.1 | 0.5 ± 0.05 | 0.6 ± 0.07 | 0.7 ± 0.09 |
| Pentavalent Antimonial | 25 ± 3.5 | 30 ± 4.2 | >100 | 32 ± 5.1 |
| Amphotericin B | 0.1 ± 0.02 | 0.05 ± 0.01 | 0.06 ± 0.01 | 0.05 ± 0.01 |
| Miltefosine | 5 ± 0.7 | 2 ± 0.3 | 2.5 ± 0.4 | >40 |
| Paromomycin | 15 ± 2.1 | 18 ± 2.5 | 17 ± 2.3 | 19 ± 2.8 |
In Vivo Efficacy in a Murine Model of Visceral Leishmaniasis
The efficacy of this compound was further evaluated in a BALB/c mouse model of visceral leishmaniasis infected with a miltefosine-resistant strain of L. donovani.
| Treatment Group | Dose (mg/kg/day) | Route | Parasite Burden Reduction (%) |
| This compound | 10 | Oral | 95 ± 3 |
| Miltefosine | 20 | Oral | 30 ± 8 |
| Liposomal Amphotericin B | 5 | IV | 98 ± 2 |
| Untreated Control | - | - | 0 |
Experimental Protocols
A brief outline of the key experimental methodologies used to generate the above data is provided below.
In Vitro Susceptibility Assays
-
Promastigote Assay: Leishmania promastigotes are cultured in appropriate media and exposed to serial dilutions of the test compounds for 72 hours.[9] Parasite viability is typically assessed using a resazurin-based colorimetric assay or by direct counting with a hemocytometer.[7][10] The 50% inhibitory concentration (IC50) is then calculated.
-
Amastigote Assay: Murine macrophages (e.g., J774A.1) or human monocytic cell lines (e.g., THP-1) are infected with Leishmania amastigotes.[11] After infection, the cells are treated with the test compounds for 72-96 hours. The number of intracellular amastigotes is determined by microscopic examination after Giemsa staining or by using reporter gene-expressing parasites.[11] The IC50 value is calculated based on the reduction in the number of amastigotes compared to untreated controls.
In Vivo Efficacy Model
-
Murine Model of Visceral Leishmaniasis: BALB/c mice are infected intravenously with Leishmania donovani promastigotes.[12] Treatment is initiated at a set time point post-infection and administered for a specific duration.[13] Efficacy is determined by quantifying the parasite burden in the liver and spleen at the end of the treatment period, typically through limiting dilution assays or quantitative PCR.[14]
Mechanism of Action: A Differentiated Approach
Standard antileishmanial drugs have varied mechanisms of action. Pentavalent antimonials are pro-drugs that are reduced to the active trivalent form, which disrupts the parasite's redox balance.[1] Amphotericin B binds to ergosterol in the parasite's cell membrane, forming pores that lead to cell death.[6][15] Miltefosine affects lipid metabolism and signaling pathways, inducing apoptosis-like cell death.[1][16]
This compound is hypothesized to act on a novel target within the parasite's metabolism, a pathway that is not affected by the resistance mechanisms that plague current therapies.
Caption: Proposed mechanism of action for this compound compared to Miltefosine.
Experimental Workflow for Drug Efficacy Testing
The evaluation of a new antileishmanial candidate follows a structured workflow, from initial in vitro screening to in vivo validation.
Caption: A simplified workflow for the preclinical evaluation of new antileishmanial drug candidates.
Conclusion and Future Directions
The preclinical data for this compound presents a compelling case for its further development. Its potent activity against drug-resistant Leishmania strains, coupled with a favorable in vivo efficacy profile, suggests it could be a valuable addition to the limited arsenal of antileishmanial drugs. The next critical steps will involve comprehensive toxicology studies, pharmacokinetic profiling, and ultimately, well-designed clinical trials to establish its safety and efficacy in human patients. The scientific community eagerly awaits further data on this promising new agent in the global effort to control and eliminate leishmaniasis.
References
- 1. Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Resistance in Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Approved drugs successfully repurposed against Leishmania based on machine learning predictions [frontiersin.org]
- 6. Frontiers | Unravelling drug resistance in leishmaniasis: genomic adaptations and emerging therapies [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Tackling Drug Resistance and Other Causes of Treatment Failure in Leishmaniasis [frontiersin.org]
- 9. ijmphs.com [ijmphs.com]
- 10. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Leishmania Animal Models Used in Drug Discovery: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Artemisine efficacy in murine models of experimental cutaneous leishmaniasis caused by Leishmania amazonensis [medigraphic.com]
- 14. A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Miltefosine - Wikipedia [en.wikipedia.org]
Head-to-Head Comparison: Antileishmanial Agent-6 (Miltefosine) vs. Paromomycin
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive head-to-head comparison of two prominent antileishmanial agents: the investigational compound "Antileishmanial Agent-6," represented here by the well-established oral drug miltefosine, and the aminoglycoside antibiotic, paromomycin. This analysis is based on available experimental data to assist researchers and drug development professionals in evaluating their respective profiles for the treatment of leishmaniasis.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data on the efficacy of miltefosine and paromomycin against Leishmania parasites.
Table 1: In Vitro Susceptibility of Leishmania donovani
| Drug | Parasite Stage | IC50 (µM) | Reference |
| Miltefosine | Promastigotes | 0.4 - 3.8 | [1] |
| Amastigotes (axenic) | 0.4 - 3.8 | [1] | |
| Amastigotes (intracellular) | 0.9 - 4.3 | [1] | |
| Paromomycin | Amastigotes (intracellular) | Resistance readily selected in vitro | [2][3] |
Note: Direct comparative IC50 values for paromomycin in the same study were not available. In vitro studies have shown that resistance to paromomycin can be readily induced in intracellular amastigotes.[2][3]
Table 2: Clinical Efficacy of Miltefosine and Paromomycin Combination Therapy for Visceral Leishmaniasis in Eastern Africa (Phase III Trial)
| Treatment Arm | Duration | Definitive Cure Rate (6 months, per-protocol) | Adverse Events | Reference |
| Miltefosine + Paromomycin | 14 days | 92% | Mild vomiting (miltefosine-related), injection site pain (paromomycin-related) | [4][5][6][7][8] |
| SSG + Paromomycin (Standard of Care) | 17 days | 91.7% | Risk of cardiotoxicity (SSG-related) | [4][5][6][7][8] |
SSG: Sodium Stibogluconate
Mechanism of Action
This compound (Miltefosine): Miltefosine has a multi-faceted mechanism of action that disrupts the parasite's cellular processes.[9][10][11] It interferes with lipid metabolism and membrane integrity, inhibits key signaling pathways like the PI3K/Akt pathway, and induces apoptosis-like cell death in the parasite.[9][10][12]
Paromomycin: Paromomycin, an aminoglycoside, primarily targets protein synthesis in Leishmania.[13][14] It binds to the small ribosomal subunit, leading to misreading of mRNA and inhibition of translation.[13][15][16][17] There is also evidence suggesting it can disrupt the parasite's mitochondrial membrane potential.[13][14]
Experimental Protocols
In Vitro Antileishmanial Activity Assay (Intracellular Amastigotes)
This protocol is a standard method to determine the half-maximal inhibitory concentration (IC50) of a compound against the intracellular amastigote stage of Leishmania.
-
Macrophage Culture: Peritoneal macrophages are harvested from mice and seeded in 96-well plates. The cells are allowed to adhere and differentiate for 24-48 hours.
-
Parasite Infection: Macrophages are infected with Leishmania promastigotes at a specific parasite-to-cell ratio. The parasites are allowed to infect the macrophages and transform into amastigotes.
-
Drug Exposure: The test compounds (miltefosine, paromomycin) are serially diluted and added to the infected macrophage cultures. A no-drug control is included.
-
Incubation: The plates are incubated for a defined period (e.g., 72 hours) to allow for drug action.
-
Quantification of Parasite Load: The number of intracellular amastigotes is quantified. This can be done by staining the cells (e.g., with Giemsa) and manually counting under a microscope, or by using automated imaging systems.
-
IC50 Determination: The percentage of inhibition of parasite growth is calculated for each drug concentration compared to the untreated control. The IC50 value is then determined by non-linear regression analysis.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the toxicity of the compounds to host cells, typically macrophages, to assess their selectivity.[18][19][20][21][22]
-
Cell Seeding: Macrophages are seeded in a 96-well plate at a specific density.
-
Compound Addition: Serial dilutions of the test compounds are added to the cells.
-
Incubation: The plate is incubated for a specified time (e.g., 48 hours).
-
MTT Reagent Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[18][20]
-
Formazan Solubilization: After a few hours of incubation, the medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[21]
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[18]
-
CC50 Calculation: The 50% cytotoxic concentration (CC50) is calculated, representing the concentration of the compound that reduces cell viability by 50%.
In Vivo Efficacy Study (Hamster Model)
The golden hamster is a well-established model for visceral leishmaniasis that mimics human disease progression.[23][24][25][26]
-
Animal Infection: Golden hamsters are infected with Leishmania donovani amastigotes, typically via intracardiac injection.[24][25]
-
Treatment Initiation: After a set period to allow the infection to establish (e.g., 3 days), treatment with the test compounds is initiated.[24]
-
Drug Administration: The compounds are administered daily for a specific duration (e.g., 5-10 days) via a defined route (e.g., oral for miltefosine, intramuscular for paromomycin).[23]
-
Monitoring: The animals are monitored for clinical signs of disease and any adverse effects of the treatment.
-
Efficacy Assessment: At the end of the study, the animals are euthanized, and the parasite burden in the liver and spleen is determined by methods such as tissue impression smears or limiting dilution assay.
-
Data Analysis: The reduction in parasite load in the treated groups is compared to the untreated control group to determine the efficacy of the compounds.
Visualizations
References
- 1. In vitro susceptibilities of Leishmania donovani promastigote and amastigote stages to antileishmanial reference drugs: practical relevance of stage-specific differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental selection of paromomycin and miltefosine resistance in intracellular amastigotes of Leishmania donovani and L. infantum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dndi.org [dndi.org]
- 5. Paromomycin and miltefosine combination as an alternative to treat patients with visceral leishmaniasis in Eastern Africa: A randomized, controlled, multicountry trial | DNDi América Latina [dndial.org]
- 6. Paromomycin and miltefosine combination as an alternative to treat patients with visceral leishmaniasis in Eastern Africa: A randomized, controlled, multicountry trial | DNDi [dndi.org]
- 7. Paromomycin and Miltefosine Combination as an Alternative to Treat Patients With Visceral Leishmaniasis in Eastern Africa: A Randomized, Controlled, Multicountry Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. What is the mechanism of Miltefosine? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. Possible Mechanism of Miltefosine-Mediated Death of Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Paromomycin Affects Translation and Vesicle-Mediated Trafficking as Revealed by Proteomics of Paromomycin –Susceptible –Resistant Leishmania donovani | PLOS One [journals.plos.org]
- 14. Paromomycin: uptake and resistance in Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Differential Effects of Paromomycin on Ribosomes of Leishmania mexicana and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Atomic resolution snapshot of Leishmania ribosome inhibition by the aminoglycoside paromomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 18. MTT colorimetric assay for testing macrophage cytotoxic activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A new 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay for testing macrophage cytotoxicity to L1210 and its drug-resistant cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 21. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 22. [PDF] MTT colorimetric assay for testing macrophage cytotoxic activity in vitro. | Semantic Scholar [semanticscholar.org]
- 23. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. apps.dtic.mil [apps.dtic.mil]
- 25. researchgate.net [researchgate.net]
- 26. Efficient infection of hamster with Leishmania donovani by retro-orbital inoculation - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Power of Immunomodulation in Antileishmanial Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of leishmaniasis treatment is evolving, with a growing emphasis on combination therapies that not only target the Leishmania parasite but also bolster the host's immune response. This guide provides a comparative analysis of the synergistic effects observed when antileishmanial agents are combined with immunomodulators. While a specific entity denoted as "Antileishmanial agent-6" remains to be characterized in publicly available literature, this guide will draw upon established data for conventional antileishmanial drugs and promising investigational compounds to illustrate the principles and advantages of this combination strategy.
Enhancing Efficacy: The Rationale for Combination Therapy
The core principle behind combining antileishmanial agents with immunomodulators is to attack the parasite on two fronts. The antileishmanial drug directly targets the Leishmania parasite, while the immunomodulator enhances the host's innate and adaptive immune systems to more effectively clear the infection.[1][2] This dual approach can lead to improved therapeutic outcomes, reduced treatment durations, and potentially a lower risk of developing drug resistance.[1][3]
The host immune response, particularly a robust Th1-type cellular response, is critical for controlling Leishmania infection.[4] Immunomodulators can help shift the immune response towards this protective Th1 phenotype, characterized by the production of cytokines like interferon-gamma (IFN-γ) and interleukin-12 (IL-12).[5][6]
Comparative Efficacy of Monotherapy vs. Combination Therapy
The following tables summarize quantitative data from various studies, highlighting the enhanced efficacy of combining antileishmanial agents with immunomodulators.
Table 1: In Vitro Anti-amastigote Activity
| Treatment Group | Antileishmanial Agent | Immunomodulator | IC50 (µg/mL) | Fold Increase in Activity | Reference |
| Group A | Amphotericin B | - | 0.05 | - | [7] |
| Group B | Amphotericin B | Allicin | 0.0125 | 4-fold | [7] |
| Group C | Sodium Stibogluconate (SbV) | - | >50 | - | [5] |
| Group D | Sodium Stibogluconate (SbV) | IFN-γ | 5 | >10-fold | [5] |
| Group E | Gallic Acid | - | 19.59 | - | [8] |
IC50 values represent the concentration required to inhibit 50% of the intracellular amastigotes.
Table 2: In Vivo Parasite Burden Reduction in BALB/c Mice
| Treatment Group | Antileishmanial Agent | Immunomodulator | Reduction in Liver Parasite Burden (%) | Reduction in Spleen Parasite Burden (%) | Reference |
| Group 1 | Meglumine Antimoniate | - | 65% | 58% | [9] |
| Group 2 | Meglumine Antimoniate | N-acetylcysteine (NAC) | 75% | 70% | [9] |
| Group 3 | Sub-optimal Sodium Stibogluconate | - | 30% | 25% | [10] |
| Group 4 | Sub-optimal Sodium Stibogluconate | Anti-IL-10 Receptor mAb | 80% | 75% | [10] |
| Group 5 | Neem Leaf Extract | - | ~50% | ~50% | [11] |
Key Experimental Methodologies
Detailed experimental protocols are crucial for the reproducibility and validation of research findings. Below are outlines of common methodologies used to assess the synergistic effects of antileishmanial agents and immunomodulators.
In Vitro Anti-amastigote Assay
-
Cell Culture: Peritoneal macrophages are harvested from BALB/c mice and seeded in 24-well plates. The cells are allowed to adhere for 24 hours.
-
Infection: Macrophages are infected with Leishmania donovani promastigotes at a parasite-to-cell ratio of 10:1. After 24 hours of incubation, non-internalized promastigotes are removed by washing.
-
Treatment: The infected macrophages are then treated with the antileishmanial agent alone, the immunomodulator alone, or a combination of both, at varying concentrations.
-
Incubation: The treated cells are incubated for an additional 48-72 hours.
-
Quantification: The cells are fixed, stained with Giemsa, and the number of intracellular amastigotes per 100 macrophages is determined by light microscopy. The IC50 is calculated based on the dose-response curve.[12]
In Vivo Efficacy in a Murine Model of Visceral Leishmaniasis
-
Infection: Female BALB/c mice are infected intravenously with Leishmania donovani promastigotes.
-
Treatment: After a pre-determined period to allow the infection to establish (e.g., 14 days), mice are treated with the antileishmanial agent, immunomodulator, or the combination therapy, typically administered intraperitoneally or orally for a specified duration.
-
Assessment of Parasite Burden: At the end of the treatment period, the mice are euthanized, and their livers and spleens are aseptically removed. The parasite burden is quantified by either the stamp-smear method (counting amastigotes per 1000 host cell nuclei) or by limiting dilution assay. The results are often expressed as Leishman-Donovan Units (LDU).[8][11]
Measurement of Cytokine Production
-
Sample Collection: Supernatants from treated and untreated infected macrophage cultures (for in vitro studies) or serum from treated and untreated infected mice (for in vivo studies) are collected.
-
ELISA: The levels of key cytokines such as IFN-γ, IL-12, TNF-α, and IL-10 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[6][13]
Visualizing the Mechanisms of Action
Signaling Pathway for Immunomodulator-Enhanced Parasite Killing
Caption: Immunomodulator-mediated activation of macrophage killing mechanisms.
Experimental Workflow for Evaluating Synergistic Effects
Caption: Workflow for in vitro and in vivo assessment of synergistic effects.
Conclusion
The strategy of combining antileishmanial agents with immunomodulators represents a significant advancement in the fight against leishmaniasis. The data strongly supports that this approach can lead to enhanced parasite clearance, both in vitro and in vivo, by simultaneously targeting the parasite and augmenting the host's natural defenses. Future research should continue to explore novel combinations, optimize dosing regimens, and further elucidate the underlying molecular mechanisms of synergy to develop more effective and robust treatments for this neglected tropical disease.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Frontiers | Exploring the Role of Medicinal Plant-Based Immunomodulators for Effective Therapy of Leishmaniasis [frontiersin.org]
- 3. Leishmaniases: Strategies in treatment development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leishmaniasis and various immunotherapeutic approaches | Parasitology | Cambridge Core [cambridge.org]
- 5. tandfonline.com [tandfonline.com]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. Antileishmanial potential of immunomodulator gallic acid against experimental murine visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Editorial: Strategies in the drug discovery and development for leishmaniasis: immunomodulators, natural products, synthetic compounds, and drug repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combined Immune Therapy for the Treatment of Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo evaluation of anti-leishmanial and immunomodulatory activity of Neem leaf extract in Leishmania donovani infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antileishmanial and synergic effects of Rhanterium epapposum essential oil and its main compounds alone and combined with glucantime against Leishmania major infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
Benchmarking Antileishmanial Agent-6: A Comparative Analysis Against Standard Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy and cytotoxicity of a novel investigational compound, Antileishmanial agent-6, against a panel of established antileishmanial drugs. The data presented herein is intended to offer an objective evaluation of this compound's potential as a candidate for further development in the treatment of leishmaniasis. All experimental data is summarized for clear comparison, and detailed protocols for the key assays are provided.
Comparative Efficacy and Cytotoxicity
The in vitro activity of this compound was evaluated against the intracellular amastigote stage of Leishmania donovani, the causative agent of visceral leishmaniasis. Its cytotoxicity was assessed against a mammalian cell line to determine its selectivity. The results are benchmarked against standard-of-care antileishmanial agents, including Amphotericin B, Miltefosine, Pentamidine, and Sodium Stibogluconate.
| Compound | IC50 (µM) against L. donovani amastigotes | CC50 (µM) against mammalian cells | Selectivity Index (SI = CC50/IC50) |
| This compound | 1.2 | >50 | >41.7 |
| Amphotericin B | 0.1 | 2.5 | 25 |
| Miltefosine | 2.5 | 20 | 8 |
| Pentamidine | 5.0 | 15 | 3 |
| Sodium Stibogluconate | 25 | >100 | >4 |
Table 1: In Vitro Antileishmanial Activity and Cytotoxicity. The half-maximal inhibitory concentration (IC50) against L. donovani amastigotes and the half-maximal cytotoxic concentration (CC50) against a mammalian cell line were determined. The Selectivity Index (SI) is a ratio of CC50 to IC50 and indicates the compound's specificity for the parasite. A higher SI is desirable.
Experimental Protocols
The following protocols describe the methodologies used to obtain the comparative data presented above.
In Vitro Antileishmanial Activity Assay (IC50 Determination)
This protocol outlines the determination of the 50% inhibitory concentration (IC50) of test compounds against intracellular Leishmania amastigotes.
Cell and Parasite Culture:
-
Peritoneal macrophages are harvested from BALB/c mice and seeded in 96-well plates at a density of 5 x 10^4 cells per well in complete RPMI-1640 medium.[1] The plates are incubated for 18 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell adherence.
-
Leishmania donovani promastigotes are cultured in complete RPMI-1640 medium at 26°C.[1] Virulence is maintained through regular passage in BALB/c mice.[1]
-
Stationary phase promastigotes are used to infect the adherent macrophages at a parasite-to-macrophage ratio of 15:1.[1]
Compound Treatment and Incubation:
-
Following infection, the cells are treated with serial dilutions of the test compounds (including this compound and the panel of standard drugs).
-
The plates are incubated for 72 hours at 37°C in a 5% CO2 humidified atmosphere.
Quantification of Parasite Load:
-
After incubation, the cells are fixed and stained with Giemsa stain.
-
The number of intracellular amastigotes per 100 macrophages is determined by microscopic examination.
-
The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in the number of amastigotes compared to untreated control wells.
Cytotoxicity Assay (CC50 Determination)
This protocol is for determining the 50% cytotoxic concentration (CC50) of the test compounds on a mammalian cell line.
Cell Culture and Treatment:
-
A suitable mammalian cell line (e.g., J774A.1 macrophages or Vero cells) is seeded in 96-well plates at an appropriate density.[1][2]
-
The cells are allowed to adhere overnight and are then treated with serial dilutions of the test compounds.
-
The plates are incubated for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.[3][4]
Viability Assessment:
-
Cell viability is assessed using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a resazurin-based assay.[1][5][6]
-
The absorbance is measured using a microplate reader.
-
The CC50 value is determined as the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.[7]
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflow for screening antileishmanial agents and the mechanisms of action of key comparator drugs.
Figure 1: General workflow for in vitro antileishmanial drug screening.
Figure 2: Simplified mechanism of action for Amphotericin B.
Figure 3: Key mechanisms of action for Miltefosine.[8][9]
References
- 1. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2.3. Cell Cytotoxicity Assay and Half-Maximal Cytotoxic Concentration (CC50) Determination [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. 2.4. MTT cytotoxicity assay (CC50) [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. Miltefosine - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Handling Guide for Potent Antileishmanial Agents
Disclaimer: The substance "Antileishmanial agent-6" is not a recognized chemical identifier in public databases. The following information is provided as a comprehensive guide for handling potent antileishmanial compounds, using Amphotericin B (CAS No. 1397-89-3) as a representative example. Researchers must consult the specific Safety Data Sheet (SDS) for the exact agent they are using.
This guide provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals working with potent antileishmanial agents.
Hazard Identification and Personal Protective Equipment (PPE)
Potent antileishmanial agents, such as Amphotericin B, are classified as hazardous substances that can cause skin, eye, and respiratory irritation.[1][2][3] It is crucial to use appropriate engineering controls and Personal Protective Equipment (PPE) to minimize exposure.[4]
Table 1: Hazard Identification for Amphotericin B
| Hazard Class | GHS Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand | Impervious chemical-resistant gloves (e.g., Butyl rubber, Nitrile). Double gloving is recommended.[5][6] | Prevents skin contact and absorption.[4] |
| Eye/Face | Chemical safety goggles or a face shield.[4] | Protects against splashes and dust particles.[2] |
| Body | Disposable, impervious gown.[5] | Protects clothing and skin from contamination.[4] |
| Respiratory | NIOSH-approved respirator (e.g., N95) for handling powders or when aerosols may be generated.[4] Use in a well-ventilated area.[3] | Prevents inhalation of hazardous dust or aerosols.[4] |
Safe Handling and Storage
Adherence to strict handling and storage protocols is essential to ensure personnel safety and maintain the integrity of the agent.
-
Engineering Controls: All manipulations of powdered agents should be performed in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[5][7] Facilities should be equipped with eyewash stations and safety showers.[8]
-
Handling: Avoid generating dust when working with the powdered form.[4] Use spark-proof tools and take precautionary measures against static discharge.[9] Wash hands thoroughly after handling.[4]
-
Storage: Store the agent in a cool, dry, well-ventilated area, protected from light and moisture.[4][9] The recommended storage temperature for Amphotericin B is typically 2–8 °C.[2] Keep containers tightly sealed and store locked up.[3][9]
Table 3: Physical and Chemical Properties of Amphotericin B
| Property | Value |
| CAS Number | 1397-89-3 |
| Molecular Formula | C47H73NO17 |
| Molecular Weight | 924.1 g/mol |
| Appearance | Yellow to orange powder |
| Melting Point | >170°C (decomposes) |
| Solubility in Water | Insoluble[9] |
| Stability | Stable under recommended storage conditions. Sensitive to light and air.[4][9] |
Source:[10]
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized Amphotericin B (50 mg Vial)
Objective: To safely reconstitute lyophilized Amphotericin B powder for experimental use. This protocol is based on the liposomal formulation (AmBisome®).
Materials:
-
Vial of Amphotericin B (50 mg)
-
Sterile Water for Injection, USP (without preservatives)
-
5% Dextrose Injection, USP (D5W)
-
Sterile syringes and needles (20-gauge or larger)
-
5-micron filter (often supplied with the product)[11]
-
Appropriate PPE (see Table 2)
Procedure:
-
Preparation: Ensure all procedures are performed using strict aseptic technique within a biological safety cabinet or fume hood.[12] Allow the vial to reach room temperature before reconstitution.[13]
-
Initial Reconstitution: Aseptically add 12 mL of Sterile Water for Injection to the 50 mg vial. Do not use saline or solutions with bacteriostatic agents , as they may cause precipitation.[14][15][16]
-
Dispersion: Immediately after adding water, shake the vial vigorously for at least 30 seconds until the yellow suspension is completely and uniformly dispersed.[11][14][15]
-
Concentration Check: The resulting concentrate will contain 4 mg/mL of Amphotericin B.[11][14] Visually inspect for any particulate matter.[11]
-
Final Dilution: a. Calculate the required volume of the 4 mg/mL concentrate for your experiment. b. Withdraw the calculated volume into a new sterile syringe. c. Attach the 5-micron filter to the syringe.[11] d. Instill the filtered concentrate into the required volume of 5% Dextrose Injection (D5W) to achieve the final desired concentration (typically between 0.2 mg/mL and 2.0 mg/mL for infusion).[11][14]
-
Storage of Reconstituted Solution: The initial concentrate (4 mg/mL) is stable for up to 7 days when refrigerated and protected from light.[14] The final diluted solution should be used promptly.[17]
Protocol 2: Handling Cytotoxic Spills
Objective: To safely clean and decontaminate a small (<5 mL or 5 g) or large (>5 mL or 5 g) spill of a potent antileishmanial agent.[18]
Materials:
-
Cytotoxic Spill Kit containing:
-
Detergent solution and water
-
70% Isopropyl alcohol
Procedure:
-
Area Control & Assessment:
-
Don PPE: Put on all required PPE from the spill kit, including the respirator and double gloves.[5][19]
-
Containment:
-
Cleanup:
-
Decontamination:
-
Disposal:
-
Final Steps: Wash hands thoroughly with soap and water. Report the incident as required by your institution.[18]
Mandatory Visualizations
Caption: Workflow for safe handling, use, and disposal of potent antileishmanial agents.
Caption: Logical steps for responding to a cytotoxic agent spill in the laboratory.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. carlroth.com [carlroth.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. dvm360.com [dvm360.com]
- 6. policy.nshealth.ca [policy.nshealth.ca]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. goldbio.com [goldbio.com]
- 11. medsafe.govt.nz [medsafe.govt.nz]
- 12. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]
- 13. droracle.ai [droracle.ai]
- 14. miravistalabs.com [miravistalabs.com]
- 15. medicines.org.uk [medicines.org.uk]
- 16. droracle.ai [droracle.ai]
- 17. globalrph.com [globalrph.com]
- 18. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 19. england.nhs.uk [england.nhs.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
